TPU-0037A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H72N4O10 |
|---|---|
分子量 |
841.1 g/mol |
IUPAC 名称 |
2-[(4E,8E,12E,16Z)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15-,43-40+ |
InChI 键 |
UXOJELXNKQYYOV-GOVRFOANSA-N |
手性 SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C\CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O |
规范 SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Action of TPU-0037A: A Potent Inhibitor of Bacterial Protein Synthesis
For Immediate Release
A deep dive into the molecular mechanism of TPU-0037A reveals its potent antibacterial activity through the inhibition of peptide deformylase (PDF), a critical enzyme in bacterial protein synthesis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's action, including its antimicrobial profile and the experimental methodologies used to elucidate its function.
This compound, a congener of the antibiotic lydicamycin (B608755), demonstrates significant efficacy against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1] Its selective activity and novel target make it a compound of interest in the ongoing search for new antimicrobial agents.
Core Mechanism: Targeting Peptide Deformylase
The primary mechanism of action of this compound is attributed to the inhibition of peptide deformylase (PDF). PDF is an essential metalloenzyme in bacteria that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is vital for subsequent post-translational modifications and the production of functional proteins. By inhibiting PDF, this compound effectively halts bacterial growth.
The broader family of lydicamycins, to which this compound belongs, has been shown to target PDF. This is further supported by the discovery of a PDF gene within the lydicamycin biosynthetic gene cluster that confers resistance to the antibiotic, a common self-immunity mechanism in antibiotic-producing organisms.
Antimicrobial Spectrum of this compound
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. It is largely ineffective against Gram-negative bacteria. This selectivity is a key characteristic of the compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Table 1: In vitro antibacterial activity of this compound against various bacterial strains. Data compiled from available literature.[1]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound and its mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution or agar (B569324) dilution method is typically employed.
Workflow for MIC Determination:
References
Unveiling the Antibacterial Profile of TPU-0037A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of activity for TPU-0037A, a novel antibiotic compound. The information presented herein is curated for researchers, scientists, and professionals engaged in the discovery and development of new antimicrobial agents. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing antibacterial activity, and provides a visual representation of the discovery and evaluation workflow.
Executive Summary
This compound, a congener of lydicamycin, demonstrates potent and selective activity against Gram-positive bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Conversely, it exhibits limited to no activity against a range of Gram-negative bacteria.[1][2] The mechanism of action is reported to involve the inhibition of bacterial cell wall synthesis. This targeted spectrum of activity positions this compound as a promising candidate for further investigation in the development of novel therapeutics for Gram-positive infections.
Quantitative Antibacterial Spectrum of Activity
The in vitro antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic and opportunistic bacteria. The results, summarized in the tables below, highlight the compound's specific efficacy against Gram-positive organisms.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive cocci | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive bacilli | 1.56 - 12.5 |
| Micrococcus luteus | Gram-positive cocci | 1.56 - 12.5 |
Data sourced from multiple references indicating a range of activity.[1][2]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative bacilli | >50 |
| Proteus mirabilis | Gram-negative bacilli | >50 |
| Proteus vulgaris | Gram-negative bacilli | >50 |
| Pseudomonas aeruginosa | Gram-negative bacilli | >50 |
Data indicates a lack of significant activity at the tested concentrations.[1][2]
Experimental Protocols
The following are detailed methodologies for the determination of the Minimum Inhibitory Concentration (MIC), a key metric in assessing the antibacterial potency of a compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are representative of the methods used to evaluate novel antibiotics like this compound.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
- Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
- Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
- 100 µL of the diluted bacterial suspension is added to each well of the microtiter plate.
- 100 µL of the serially diluted this compound solution is then added to the corresponding wells, resulting in a final volume of 200 µL and the desired test concentrations.
- Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only, no bacteria).
3. Incubation:
- The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. Growth is assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
1. Preparation of Materials:
- Test Compound: A stock solution of this compound is prepared and serially diluted.
- Agar Plates: Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C. A defined volume of each this compound dilution is added to the molten agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.
- Bacterial Inoculum: Bacterial suspensions are prepared as described for the broth microdilution method.
2. Assay Procedure:
- The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator (e.g., a Steers replicator). Each spot should contain approximately 1-2 x 10⁴ CFU.
3. Incubation:
- The inoculated plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony is disregarded.
Workflow and Logical Relationships
The discovery and initial evaluation of a novel antibiotic such as this compound follows a structured workflow. The diagram below illustrates the key stages from the isolation of the producing microorganism to the determination of its antibacterial spectrum.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound exhibits a promising antibacterial profile characterized by potent activity against Gram-positive bacteria and a lack of activity against Gram-negative bacteria. The data presented in this guide, along with the standardized experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound. Future research should focus on elucidating the precise molecular target within the cell wall synthesis pathway and evaluating the in vivo efficacy and safety of this compound.
References
Unveiling TPU-0037A: A Technical Guide to its Isolation and Characterization from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Streptomyces platensis as a source of the potent anti-MRSA antibiotic, TPU-0037A. This document details the methodologies for the fermentation of the producing organism, the extraction and purification of the target compound, and its biological activities, with a focus on quantitative data and detailed experimental protocols.
Introduction to Streptomyces platensis and this compound
Streptomyces platensis is a species of actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. One such strain, TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, has been identified as a producer of a series of novel lydicamycin (B608755) congeners, designated TPU-0037-A, B, C, and D.[1]
This compound, also known as 30-demethyllydicamycin, is a structural analogue of lydicamycin and exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Its chemical structure features a complex polyketide backbone with tetramic acid and amidinopyrrolidine moieties.[6] Beyond its antibacterial properties, related compounds have shown neuritogenic activity, suggesting a broader therapeutic potential.[3][4]
Fermentation of Streptomyces platensis TP-A0598
The production of this compound is achieved through submerged fermentation of Streptomyces platensis TP-A0598. While the precise medium composition for optimal this compound production is proprietary, a general approach based on media used for producing similar metabolites from Streptomyces platensis can be employed.
Culture Media and Conditions
The following table outlines a suggested seed and production medium for the fermentation of S. platensis.
| Medium Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | - | 70 |
| Dextrose | 20 | - |
| Soybean Flour | - | 15 |
| Yeast Extract | 15 | - |
| Malt Extract | 10 | - |
| MOPS Sodium Salt | - | 5 |
| CaCO₃ | - | 5 |
| MgSO₄·7H₂O | 0.244 | - |
| FeCl₃·6H₂O | 0.3 | - |
| MnCl₂·4H₂O | - | 0.015 |
| (NH₄)₆Mo₇O₂₄·4H₂O | - | 0.03 |
| Anti-foaming Agent | As needed | 1 mL/L |
| pH | 7.0 | 7.2 |
Table 1: Suggested Media Composition for Streptomyces platensis Fermentation. Data adapted from a similar process for platensimycin (B21506) production.[2]
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.
-
Inoculum Preparation: A seed culture is initiated by inoculating the seed medium with a stock of S. platensis TP-A0598. The culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Production Phase: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in a fermenter at 28-30°C for 5-7 days. Key parameters such as pH, dissolved oxygen, and agitation should be monitored and controlled to ensure optimal growth and metabolite production.
Extraction and Purification of this compound
Following fermentation, the culture broth is harvested, and a multi-step purification process is employed to isolate this compound.
Extraction and Initial Purification Protocol
-
Cell Separation: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
Resin Adsorption: The supernatant is passed through a column packed with HP-20 resin. The column is then washed with water to remove salts and polar impurities.
-
Elution: The adsorbed compounds, including this compound, are eluted from the resin using a solvent such as methanol (B129727) or acetone.
-
Solvent Extraction: The eluate is concentrated, and a liquid-liquid extraction is performed using an organic solvent like ethyl acetate (B1210297) to further separate the compounds of interest.
Chromatographic Purification
The crude extract is subjected to further purification using column chromatography.
-
ODS Column Chromatography: The extract is loaded onto an octadecylsilanized (ODS) silica (B1680970) gel column. A stepwise gradient of increasing methanol in water is used to elute the fractions.
-
Preparative HPLC: Fractions containing this compound are pooled and subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or a buffer system.
Biological Activity of this compound
This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound and its congeners have been determined against a panel of bacteria.
| Bacterial Strain | This compound (µg/mL) | TPU-0037B (µg/mL) | TPU-0037C (µg/mL) | TPU-0037D (µg/mL) |
| Staphylococcus aureus Smith | 1.56 | 3.13 | 3.13 | 1.56 |
| Staphylococcus aureus 209P | 1.56 | 3.13 | 3.13 | 1.56 |
| Staphylococcus aureus (MRSA) 83-1 | 3.13 | 6.25 | 6.25 | 3.13 |
| Staphylococcus aureus (MRSA) 83-5 | 3.13 | 6.25 | 6.25 | 3.13 |
| Bacillus subtilis PCI219 | 1.56 | 3.13 | 3.13 | 1.56 |
| Micrococcus luteus PCI1001 | 12.5 | 25 | 25 | 12.5 |
| Escherichia coli NIHJ | >50 | >50 | >50 | >50 |
| Proteus mirabilis | >50 | >50 | >50 | >50 |
| Proteus vulgaris | >50 | >50 | >50 | >50 |
| Pseudomonas aeruginosa | >50 | >50 | >50 | >50 |
Table 2: Minimum Inhibitory Concentrations (MICs) of TPU-0037 Congeners. Data sourced from Furumai et al., 2002.[1]
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC of this compound can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Putative Signaling Pathways
While the precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated, the activities of related tetramic acid-containing compounds provide some insights into its potential mechanisms of action.
Antibacterial Mechanism of Action
The antibacterial activity of many antibiotics involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The specific target of lydicamycin and its congeners is an area of active research.
Neuritogenic Activity
The reported neuritogenic activity of related compounds suggests an interaction with signaling pathways that regulate neuronal differentiation and survival. For other neuritogenic compounds, the MEK/ERK1/2 and PI3K/Akt signaling pathways have been implicated. Furthermore, a tetramic acid-motif compound has been shown to modulate the Bcl-2 family of proteins, which are key regulators of apoptosis.
Disclaimer: The signaling pathway diagram represents a putative mechanism based on the activities of related compounds and requires experimental validation for this compound.
Conclusion
Streptomyces platensis TP-A0598 is a valuable source of the anti-MRSA antibiotic this compound. This guide provides a framework for the fermentation, isolation, and characterization of this promising natural product. Further research is warranted to fully elucidate its mechanism of action and explore its full therapeutic potential, including its neuritogenic properties. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product discovery, microbiology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a semi-defined medium supporting production of platensimycin and platencin by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of neuritogenic activity of medicinal mushrooms in rat pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lydicamycin and its Congener TPU-0037A: A Structural and Functional Comparison of Two Potent Anti-MRSA Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin, a novel polyketide antibiotic produced by Streptomyces lydicus, and its congener, TPU-0037A, isolated from Streptomyces platensis, represent a promising class of antibacterial compounds with significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive analysis of the structural relationship, comparative biological activity, and putative mechanism of action of these two molecules. Detailed experimental protocols for their isolation, purification, and antimicrobial susceptibility testing are also presented, alongside visual representations of their biosynthetic origins and proposed mechanism of action to facilitate further research and development in this area.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Lydicamycin, first isolated in 1991, and its subsequently discovered congeners, including this compound, have emerged as promising candidates.[1] These complex natural products are synthesized through a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[2] This guide aims to provide a detailed technical overview of the core structural and functional aspects of Lydicamycin and this compound, catering to the needs of researchers in drug discovery and development.
Structural Relationship and Physicochemical Properties
Lydicamycin and this compound share a common structural scaffold, characterized by a complex polyketide chain with two terminal five-membered rings. The primary structural difference between the two compounds lies in a single methylation. This compound is 30-demethyl-lydicamycin, meaning it lacks a methyl group at the 30th position of the molecule.[3] This subtle structural modification can influence the physicochemical properties and biological activity of the molecule.
Below is a table summarizing the key physicochemical properties of Lydicamycin and this compound.
| Property | Lydicamycin | This compound |
| Molecular Formula | C47H74N4O10 | C46H72N4O10 |
| Molecular Weight | 855.11 g/mol | 841.08 g/mol |
| Producing Organism | Streptomyces lydicus | Streptomyces platensis |
| Structural Class | Polyketide-peptide hybrid | Polyketide-peptide hybrid |
A visual representation of the structural relationship is provided below:
Comparative Biological Activity
Both Lydicamycin and this compound exhibit potent activity against a range of Gram-positive bacteria, including clinically significant strains of MRSA.[1][3] Their activity against Gram-negative bacteria is reported to be weak or absent.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains as reported in the literature. While a direct side-by-side comparison from a single study is not available, the data provides valuable insight into the antibacterial spectrum of this class of compounds.
| Test Organism | This compound MIC (µg/mL) |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus 55-2 (MRSA) | 3.13 |
| Staphylococcus aureus 56 (MRSA) | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 1.56 |
| Escherichia coli NIHJ | >50 |
| Pseudomonas aeruginosa P-3 | >50 |
Data for this compound extracted from Furumai, T., et al. (2002). The Journal of Antibiotics, 55(10), 873-880.
Experimental Protocols
Isolation and Purification of Lydicamycin Congeners from Streptomyces platensis
The following protocol is adapted from the methodology described for the isolation of this compound, B, C, and D.[3]
Workflow for Isolation and Purification:
Detailed Methodology:
-
Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable production medium.
-
Harvesting and Extraction: The culture broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone.
-
Initial Purification of Supernatant: The supernatant is subjected to adsorption chromatography on a Diaion HP-20 resin. The active fractions are eluted with acetone.
-
Combined Extract Processing: The acetone extract from the mycelium and the eluate from the HP-20 column are combined and concentrated.
-
ODS Column Chromatography: The concentrated active fraction is applied to an octadecylsilanized (ODS) silica (B1680970) gel column and eluted with a stepwise gradient of methanol (B129727) in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing anti-MRSA activity are further purified by preparative HPLC on an ODS column using an acetonitrile-water mobile phase to yield the pure congeners.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of antibacterial compounds using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination:
Detailed Methodology:
-
Preparation of Test Compound: A stock solution of the purified compound (Lydicamycin or this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: The test bacterium is grown in MHB to the early logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Proposed Mechanism of Action
While the precise molecular target of Lydicamycin and its congeners is still under investigation, evidence suggests that they may act by inhibiting bacterial protein synthesis. This mode of action is common to many classes of antibiotics that target the bacterial ribosome. The proposed mechanism involves the binding of the antibiotic to the ribosome, thereby interfering with the process of translation.
Proposed Signaling Pathway of Protein Synthesis Inhibition:
Further studies are required to elucidate the specific ribosomal binding site and the precise step of protein synthesis that is inhibited by these compounds.
Conclusion
Lydicamycin and its congener this compound are potent antibacterial agents with a novel structural scaffold and significant activity against MRSA. Their structural similarity, with the only difference being a single methyl group, provides an excellent opportunity for structure-activity relationship studies. The detailed experimental protocols provided in this guide for their isolation, purification, and biological evaluation will aid researchers in further exploring the therapeutic potential of this promising class of natural products. Future work should focus on elucidating the precise molecular mechanism of action to facilitate the rational design of new and more effective derivatives.
References
- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Unlocking Neuronal Regeneration: A Technical Guide to the Neuritogenic Potential of TPU-0037A and BN 4515N Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The promotion of neurite outgrowth, or neuritogenesis, is a cornerstone of developing therapeutics for neurodegenerative diseases and nerve injury. This technical guide explores the prospective neuritogenic capabilities of two compound families: TPU-0037A and analogues of BN 4515N. While this compound is primarily recognized as an antibiotic, its structural similarity to the known neuritogenic agent BN 4515N suggests a potential, yet unexplored, role in promoting neuronal growth.[1] This document provides a comprehensive framework for investigating these compounds, detailing relevant signaling pathways, proposing robust experimental protocols, and presenting a format for the systematic evaluation of their neuritogenic and neuroprotective efficacy.
Introduction: The Therapeutic Promise of Neuritogenesis
Neuronal differentiation and the subsequent outgrowth of neurites are fundamental processes for the development and maintenance of a functional nervous system.[2] In the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, or following traumatic nerve injury, the capacity for neurons to regenerate and form new connections is severely diminished.[3][4][5][6] Therapeutic agents that can stimulate neurite outgrowth hold immense promise for restoring lost neuronal function.
This compound , a congener of lydicamycin, has been identified as a potent antibiotic against Gram-positive bacteria.[7][8] However, its close structural relationship to BN 4515N , a compound isolated from Microtetraspora sp. and noted for its neuritogenic properties, provides a compelling rationale for investigating its potential in neuroscience.[1] This guide will delve into the methodologies required to systematically assess the neuritogenic potential of this compound and novel analogues of BN 4515N.
Core Signaling Pathways in Neuritogenesis
The extension of neurites is a complex process orchestrated by a network of intracellular signaling cascades that ultimately regulate cytoskeletal dynamics.[2] Understanding these pathways is critical for elucidating the mechanism of action of potential neuritogenic compounds. Several key pathways are known to play a pivotal role:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is a central convergence point for various neurite outgrowth inducers.[9] Activation of this cascade is essential for the full neuritogenic effects of factors like laminin (B1169045) and N-cadherin.[9]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for neuronal survival and plays a significant role in mediating neurite elongation, branching, and caliber.[10] Neurotrophins often signal through the PI3K/Akt pathway to promote neuronal growth.[10]
-
G-protein Coupled Receptor (GPCR) Signaling: The Gi/o family of G-proteins are abundantly expressed in neuronal growth cones and are involved in regulating neurite outgrowth in response to a variety of neurotransmitters and other ligands.[2]
-
Wnt Signaling Pathway: Wnt proteins and their associated signaling pathways have been established as important regulators of axonal guidance and neurite extension.[11]
These pathways offer multiple targets for therapeutic intervention and serve as key areas of investigation when assessing the neuritogenic mechanism of novel compounds.
Experimental Framework for Assessing Neuritogenic Potential
A systematic approach is essential to characterize the neuritogenic activity of this compound and BN 4515N analogues. The following experimental workflow is proposed:
Data Presentation: Comparative Analysis of Neuritogenic Activity
Quantitative data should be meticulously recorded and organized to allow for direct comparison between compounds. The following tables provide a template for summarizing key findings.
Table 1: Cell Viability and Cytotoxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| BN 4515N | 0.1 | ||
| 1 | |||
| 10 | |||
| Analogue X | 0.1 | ||
| 1 | |||
| 10 | |||
| Vehicle | - | 100 | 0 |
Table 2: Quantification of Neurite Outgrowth
| Compound | Concentration (µM) | Average Neurite Length (µm) | % of Cells with Neurites | Number of Primary Neurites/Cell |
| This compound | 1 | |||
| BN 4515N | 1 | |||
| Analogue X | 1 | |||
| NGF (Control) | 50 ng/mL | |||
| Vehicle | - |
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are suitable for initial screening due to their ability to differentiate and extend neurites in response to stimuli like Nerve Growth Factor (NGF).
-
Primary Neurons: For validation, primary cortical or dorsal root ganglion (DRG) neurons should be cultured from embryonic rodents.[12] These provide a more physiologically relevant model.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[13][14]
-
Plate cells in a 96-well plate and treat with compounds for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at approximately 570 nm.[14]
-
-
LDH Release Assay: This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[13][15]
-
After compound treatment, collect the cell culture supernatant.
-
Incubate the supernatant with the LDH assay reagent mixture.
-
Measure the absorbance according to the manufacturer's protocol.
-
Neurite Outgrowth Assay
-
Plating: Seed cells on plates pre-coated with a suitable substrate like poly-L-lysine or laminin to promote attachment.[16]
-
Treatment: Differentiate the cells by reducing the serum concentration in the media and treat with various concentrations of the test compounds. A positive control, such as NGF for PC12 cells, should be included.[17][18]
-
Fixation and Staining: After 24-72 hours, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.[12][16]
-
Imaging and Analysis: Capture images using a high-content imaging system or fluorescence microscope. Quantify neurite length, number of primary neurites, and branching complexity using automated software (e.g., ImageJ with NeuronJ plugin, or commercial software).[12][19]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation state of key proteins within neuritogenesis signaling pathways.[20][21]
-
Sample Preparation: Treat neuronal cells with the test compounds for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[20] Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane with a solution like nonfat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[22][23] Incubate the membrane with primary antibodies specific to target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.[20][23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
Conclusion and Future Directions
The structural similarity between the antibiotic this compound and the known neuritogenic compound BN 4515N presents a compelling case for the investigation of a new class of molecules for promoting neuronal regeneration. The experimental framework detailed in this guide provides a rigorous and systematic approach to validating their neuritogenic potential, quantifying their efficacy, and elucidating their mechanisms of action. Successful identification of lead compounds from these families could pave the way for novel therapeutic strategies for a range of debilitating neurological conditions. Future work should focus on in vivo studies to assess the neuro-restorative effects of promising candidates in animal models of neurodegeneration and nerve injury.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 receptor agonists in neurodegenerative diseases: Promises and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glucagon-Like Peptide-1: A Focus on Neurodegenerative Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Alternative role of glucagon-like Peptide-1 receptor agonists in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Distinct neurite outgrowth signaling pathways converge on ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling and neurite outgrowth: Insights and questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 15. neuroproof.com [neuroproof.com]
- 16. Neurite Outgrowth Assay [bio-protocol.org]
- 17. sartorius.com [sartorius.com]
- 18. The neuritogenic and neuroprotective potential of senegenin against Aβ-induced neurotoxicity in PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurite Outgrowth Assay [en.bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. bosterbio.com [bosterbio.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
Unveiling TPU-0037A: A Technical Guide to a Novel Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TPU-0037A (CAS Number 485815-59-6), a promising antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available data on its chemical properties, biological activity, and the methodologies employed in its discovery and characterization, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and pharmacology.
Core Compound Information
This compound, also known as 30-Demethyl-lydicamycin, is a polyketide antibiotic and a congener of lydicamycin (B608755).[1][2] It is a natural product isolated from the culture broth of the marine actinomycete strain Streptomyces platensis TP-A0598, which was discovered in a seawater sample from Toyama Bay, Japan.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 485815-59-6 | [4] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [4] |
| Molecular Weight | 841.0 g/mol | [4] |
| Synonyms | 30-Demethyl-lydicamycin, Antibiotic TPU-0037-A | [5] |
| Appearance | Colorless film | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [5] |
| Storage | -20°C | [2] |
| Purity | ~95% by HPLC | [5] |
Structural Analogs
This compound belongs to a family of novel lydicamycin congeners, which also includes TPU-0037-B, C, and D. These compounds share a common structural scaffold with variations in their functional groups. The structures of these congeners were elucidated using NMR and MS analyses.[3]
Biological Activity
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains.
Antibacterial Spectrum
The antibacterial activity of this compound and its congeners has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized in Table 2. The data clearly indicates a selective and potent activity against Gram-positive organisms, including various strains of MRSA.[2][6] In contrast, Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa are not susceptible to this compound, with MIC values greater than 50 µg/mL.[2]
| Organism | MIC (µg/mL) |
| Bacillus subtilis PCI 219 | 1.56 |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus MRSA No. 3 | 6.25 |
| Staphylococcus aureus MRSA No. 15 | 6.25 |
| Staphylococcus aureus MRSA No. 16 | 6.25 |
| Staphylococcus aureus MRSA No. 58 | 6.25 |
| Micrococcus luteus PCI 1001 | 12.5 |
| Escherichia coli NIHJ | >50 |
| Proteus mirabilis IFO 3849 | >50 |
| Proteus vulgaris IFO 3045 | >50 |
| Pseudomonas aeruginosa IFO 3080 | >50 |
Experimental Protocols
The following sections detail the general methodologies used for the fermentation of the producing organism, and the isolation and structural characterization of this compound, based on available literature.[3]
Fermentation of Streptomyces platensis TP-A0598
A seed culture of Streptomyces platensis TP-A0598 is prepared and used to inoculate a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of the target antibiotic.
Isolation and Purification of this compound
The culture broth is harvested and subjected to a series of chromatographic steps to isolate and purify this compound and its congeners. A general workflow for this process is outlined below.
References
- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljamb.com [journaljamb.com]
- 5. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
In-Depth Technical Guide: Evaluation of TPU-0037A Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
Disclaimer: As of December 2025, publicly available research specifically detailing the activity of the antibiotic TPU-0037A against vancomycin-intermediate Staphylococcus aureus (VISA) is limited. This document provides a comprehensive overview of the known characteristics of this compound and presents standardized, template protocols and conceptual frameworks for its evaluation against VISA, in line with established antimicrobial susceptibility testing standards.
Introduction to this compound
This compound is an antibiotic identified as a congener of lydicamycin (B608755).[1] It is a structural analogue of lydicamycin and is known to be active against methicillin-resistant S. aureus (MRSA).[2] Produced by Streptomyces platensis TP-A0598, this compound is part of a group of novel compounds (TPU-0037-A, B, C, and D) that exhibit activity against MRSA.[1]
This compound demonstrates a spectrum of activity primarily against Gram-positive bacteria.[1] It has shown inhibitory effects on MRSA, Bacillus subtilis, and Micrococcus luteus.[1] Conversely, it is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa at concentrations up to 50 μg/mL.[1]
Quantitative Data Summary
Specific data on the activity of this compound against vancomycin-intermediate S. aureus (VISA) is not available in the current body of scientific literature. The following table summarizes the known in vitro activity of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain(s) | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 | [1] |
| Bacillus subtilis | Not Specified | 1.56 - 12.5 | [1] |
| Micrococcus luteus | Not Specified | 1.56 - 12.5 | [1] |
Proposed Experimental Protocols for VISA Testing
The following sections outline detailed, standardized methodologies for the in vitro evaluation of this compound's activity against VISA strains. These protocols are based on widely accepted standards in microbiology.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a panel of VISA strains.
3.1.1 Materials
-
This compound analytical standard
-
Panel of well-characterized VISA strains and a quality control strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
3.1.2 Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 μg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 μL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 μL of the this compound stock solution to the first column of wells, resulting in a concentration of 640 μg/mL.
-
Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, and so on, across the plate to achieve a range of concentrations (e.g., 64 μg/mL to 0.0625 μg/mL). Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
Culture VISA strains on appropriate agar (B569324) plates overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 μL of the prepared bacterial suspension to each well, resulting in a final volume of 110 µL.
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each tested strain.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic effect of this compound against VISA over time.
3.2.1 Materials
-
This compound
-
Log-phase culture of a representative VISA strain
-
CAMHB
-
Sterile culture tubes
-
Incubator shaker (35°C ± 2°C)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
3.2.2 Procedure
-
Inoculum Preparation: Prepare an overnight culture of the VISA strain in CAMHB. Dilute this culture into fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup:
-
Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared VISA suspension.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35°C ± 2°C for 24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound.
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
-
Mandatory Visualizations
The following diagrams illustrate conceptual workflows relevant to the evaluation of a novel antibiotic compound.
Caption: General experimental workflow for evaluating a novel antibiotic.
Caption: Hypothetical mechanism of action pathway for an antibiotic.
Conclusion and Future Directions
While this compound shows promise as an antibacterial agent against Gram-positive pathogens, including MRSA, its efficacy against VISA remains to be determined. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound's potential in treating infections caused by these challenging, resistant organisms. Future research should focus on performing these standardized assays to generate robust, quantitative data. Elucidating the mechanism of action of this compound will also be crucial in understanding its potential synergies with other antibiotics and in guiding any future drug development efforts.
References
In Silico Prediction of TPU-0037A Molecular Targets: A Technical Guide
Abstract:
TPU-0037A is a naturally occurring antibiotic and a congener of lydicamycin (B608755), known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While direct experimental determination of its molecular targets is not extensively documented in publicly available literature, its structural similarity to lydiamycin A provides a strong basis for in silico prediction and hypothesis generation. Recent studies have identified peptide deformylase (PDF) as the molecular target of lydiamycin A. This guide outlines a comprehensive in silico approach to predict and validate the molecular targets of this compound, with a primary focus on PDF. It is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a polyketide-derived antibiotic produced by Streptomyces platensis.[1] It exhibits a selective spectrum of activity, primarily inhibiting the growth of Gram-positive bacteria.[1] As a congener of lydicamycin, it shares a common structural scaffold, suggesting a similar mechanism of action.[1] Understanding the specific molecular targets of this compound is crucial for its potential development as a therapeutic agent and for anticipating potential resistance mechanisms.
In Silico Target Prediction Methodology
Given the absence of direct experimental data on this compound's targets, a multi-faceted in silico approach is proposed. This workflow combines ligand-based and structure-based methods to generate high-confidence target predictions.
These methods leverage the known biological activities of structurally similar molecules.
-
Chemical Similarity Searching: The 2D and 3D structure of this compound would be used to search databases of bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity and known targets. Given its relation to lydiamycin, this search would likely identify peptide deformylase as a primary candidate.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the chemical features of this compound and other known PDF inhibitors. This model would then be used to screen virtual compound libraries to identify other potential inhibitors and refine the understanding of key interacting features.
-
Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of lydicamycin analogs with corresponding activity data are available, a QSAR model could be developed to correlate structural features with antibacterial activity, further implicating the role of specific functional groups in target engagement.
These methods utilize the three-dimensional structure of potential protein targets.
-
Reverse Molecular Docking: The structure of this compound would be docked against a library of bacterial protein structures, with a particular focus on essential enzymes in Gram-positive bacteria. The docking scores and binding poses would be analyzed to predict potential interactions. The crystal structure of bacterial PDF would be a primary target for this analysis.
-
Binding Site Similarity Analysis: The predicted binding site of this compound on PDF could be compared to the binding sites of other known PDF inhibitors to assess the likelihood of a similar binding mode.
Predicted Molecular Target: Peptide Deformylase (PDF)
Based on the strong structural and biological relationship to lydiamycin A, the primary predicted molecular target for this compound is peptide deformylase (PDF) . PDF is an essential bacterial enzyme that catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This process is critical for protein maturation and bacterial viability, making PDF an attractive target for antibiotic development.
Experimental Validation Protocols
The in silico predictions should be validated through rigorous experimental assays. The following protocols are standard for confirming the inhibition of PDF.
-
Principle: This assay measures the enzymatic activity of purified bacterial PDF in the presence and absence of the test compound (this compound). A common method involves a coupled-enzyme reaction where the deformylation of a synthetic peptide substrate is linked to a colorimetric or fluorometric readout.
-
Methodology:
-
Expression and Purification of PDF: Recombinant PDF from a target bacterium (e.g., S. aureus) is overexpressed in E. coli and purified using affinity chromatography.
-
Assay Components: The reaction mixture typically contains the purified PDF enzyme, a synthetic N-formyl peptide substrate (e.g., N-formyl-Met-Ala-Ser), and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the PDF enzyme.
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The formation of the deformylated product can be monitored continuously or at a fixed time point. A common detection method involves a secondary enzyme, such as methionine aminopeptidase, and a colorimetric reagent that reacts with the newly exposed N-terminal amine.
-
Data Analysis: The rate of reaction is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound is calculated.
-
-
Principle: This assay measures the change in the thermal stability of a target protein upon ligand binding. Binding of a small molecule like this compound to PDF is expected to increase its melting temperature (Tm).
-
Methodology:
-
Sample Preparation: Purified PDF is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
Ligand Addition: this compound is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the sample is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds, and the fluorescence increases.
-
Data Analysis: The change in the melting temperature (ΔTm) in the presence of this compound is determined. A significant positive ΔTm is indicative of direct binding.
-
-
Principle: These assays confirm that the compound interacts with its target in a cellular context.
-
Methodology:
-
Construction of a PDF-depleted Strain: A bacterial strain with inducible expression of the def gene (encoding PDF) can be constructed.
-
Growth Inhibition Studies: The minimum inhibitory concentration (MIC) of this compound is determined under conditions of both normal and reduced PDF expression. Hypersensitivity to the compound upon depletion of the target protein provides strong evidence of on-target activity.
-
Quantitative Data Summary
The known antibacterial activity of this compound is summarized in the table below. This data is crucial for correlating in vitro enzymatic inhibition with whole-cell activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
| Data sourced from MedchemExpress.[1] |
Table 1: Antibacterial Spectrum of this compound
Conclusion
While direct experimental evidence for the molecular targets of this compound is limited, a robust in silico prediction framework, anchored by its structural similarity to lydiamycin A, strongly suggests that peptide deformylase is a primary molecular target. The proposed workflow, combining ligand- and structure-based computational methods with established experimental validation protocols, provides a clear path for confirming this hypothesis and further characterizing the mechanism of action of this promising antibiotic. The selective activity of this compound against Gram-positive bacteria aligns with the known essentiality and accessibility of PDF in these organisms. Further investigation into the interaction of this compound with PDF will be instrumental in its future development as a potential therapeutic agent.
References
TPU-0037A: A Potential Lead Compound for Antibacterial Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TPU-0037A is a novel polyketide antibiotic and a congener of lydicamycin (B608755), demonstrating significant promise as a potential lead compound in the discovery of new antibacterial agents.[1][2] Isolated from Streptomyces platensis TP-A0598, this natural product exhibits potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, proposed biosynthesis, and the experimental protocols utilized for its initial characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The relentless evolution of pathogens necessitates the continuous discovery and development of novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of antibiotics, and the exploration of microbial diversity continues to yield promising lead compounds. This compound, a structural analogue of lydicamycin, has emerged as one such candidate with demonstrated potent and selective activity against Gram-positive pathogens.[3][4][5][6] This document synthesizes the current knowledge on this compound to facilitate further investigation and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C46H72N4O10 | [4] |
| Molecular Weight | 841.0 g/mol | [6] |
| CAS Number | 485815-59-6 | [4][6] |
| Appearance | Colorless film | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [5] |
| Purity | >95% by HPLC | [6] |
Biological Activity
This compound has demonstrated potent antibacterial activity against a panel of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from the initial discovery are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 58 (MRSA) | 3.13 |
| Staphylococcus aureus 85 (MRSA) | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 1.56 |
| Escherichia coli NIHJ | >50 |
| Pseudomonas aeruginosa P-3 | >50 |
Data sourced from Furumai T. et al., J. Antibiot. 2002, 55, 873.[1]
Mechanism of Action (Proposed)
While the precise molecular target of this compound has not been definitively elucidated, studies on its close analogue, lydicamycin, suggest a potential mechanism involving the disruption of the bacterial cell envelope. Transcriptomic analysis of bacteria exposed to lydicamycin revealed differential expression of genes associated with cell envelope stress.[7] This suggests that this compound may exert its bactericidal or bacteriostatic effects by interfering with cell wall synthesis or integrity.
It is important to note that a definitive understanding of the mechanism of action requires further investigation, including target identification and validation studies.
Biosynthesis
The chemical synthesis of this compound has not been reported. It is a natural product isolated from the fermentation of Streptomyces platensis TP-A0598.[1] The biosynthetic pathway of the closely related compound, lydicamycin, has been proposed to be a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[8] This suggests that the biosynthesis of this compound likely follows a similar enzymatic assembly line.
The diagram below illustrates the proposed general workflow for the biosynthesis of lydicamycin congeners, which is expected to be analogous to that of this compound.
Caption: Proposed biosynthetic workflow for this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery of this compound and general microbiological practices.
Isolation and Purification of this compound
This protocol describes the general steps for obtaining this compound from a culture of Streptomyces platensis TP-A0598, as detailed by Furumai et al.[1]
Caption: Workflow for the isolation and purification of this compound.
-
Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable production medium under optimal conditions for the biosynthesis of this compound.
-
Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Initial Chromatography: The crude extract is subjected to column chromatography using a non-polar resin (e.g., Diaion HP-20) to achieve initial separation.
-
Further Chromatographic Separation: Fractions containing the compound of interest are further purified using reversed-phase chromatography (e.g., ODS column).
-
Final Purification: The final purification to obtain highly pure this compound is achieved by preparative high-performance liquid chromatography (HPLC).
Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized broth microdilution protocol for determining the MIC of this compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold serial dilutions of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at the optimal growth temperature for the bacterium (typically 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathway Interactions (Hypothetical)
A structurally related compound, BN-4515N, has been described as a neuritogenic agent.[3] While there is no direct evidence of this compound interacting with neuronal signaling pathways, the structural similarity suggests a remote possibility of off-target effects on eukaryotic cells that might warrant investigation in future preclinical safety assessments. Neuritogenic compounds can influence pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.
The following diagram illustrates a generalized neuritogenic signaling pathway that could be investigated for potential interactions with this compound in eukaryotic cells.
Caption: Hypothetical signaling pathway for neuritogenesis.
Future Directions and Preclinical Development
While this compound shows significant promise as an antibacterial lead compound, extensive further research is required to fully assess its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism of antibacterial activity.
-
In Vivo Efficacy: Evaluation of the compound's effectiveness in animal models of bacterial infection.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.
-
Toxicology and Safety Pharmacology: Comprehensive assessment of the compound's safety profile, including potential off-target effects and cytotoxicity.
-
Lead Optimization: Medicinal chemistry efforts to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a compelling natural product with potent and selective activity against Gram-positive bacteria, including MRSA. The information presented in this technical guide provides a solid foundation for further research and development. While significant work remains to be done to fully characterize its properties and potential as a therapeutic agent, the initial data strongly supports its continued investigation as a valuable lead compound in the fight against antibiotic resistance.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. usbio.net [usbio.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. scbt.com [scbt.com]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Preparing TPU-0037A Stock Solution for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of TPU-0037A, a potent antibiotic, for use in various in vitro assays. The information is compiled to ensure accurate and reproducible experimental results, emphasizing proper handling, storage, and quality control.
Introduction
This compound is a novel antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Accurate preparation of a stock solution is the first critical step for any in vitro experiment, such as minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations. This protocol outlines the necessary steps to solubilize and store this compound to maintain its stability and biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [5][6] |
| Molecular Weight | 841.0 g/mol | [5][6] |
| Appearance | Colorless film | [3][5][6] |
| Purity | >95% by HPLC | [5][7] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF | [5][6] |
| Storage Temperature | -20°C | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for in vitro assays due to its high solubilizing capacity for many small molecules.[8]
Materials and Equipment
-
This compound solid (film)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
-20°C freezer
Workflow for Stock Solution Preparation
Step-by-Step Procedure
-
Equilibrate to Room Temperature: Before opening, allow the vial containing the this compound film to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Accurately weigh 1 mg of this compound using a calibrated analytical balance. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculate the Volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
For 1 mg of this compound (0.001 g) and a molecular weight of 841.0 g/mol :
Volume (L) = (0.001 g / 841.0 g/mol ) / 0.010 mol/L = 0.0001189 L = 118.9 µL
-
Dissolve the Compound: Carefully add 118.9 µL of anhydrous DMSO to the vial containing the this compound.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly until the film is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution, but avoid excessive heat.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes.[9]
-
Store Properly: Store the aliquots at -20°C.[5][6] When stored correctly, the stock solution in DMSO is stable for extended periods.
Preparation of Working Solutions for In Vitro Assays
For cell-based or biochemical assays, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Important Considerations
-
DMSO Toxicity: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8][10] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Precipitation: this compound may precipitate when diluted into aqueous solutions. To minimize this, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while vortexing or mixing.[11] Performing serial dilutions in the aqueous medium may also help.
Example Dilution Protocol (for a 10 µM final concentration)
-
Prepare an intermediate dilution of the 10 mM stock solution in the assay buffer or medium. For example, add 1 µL of the 10 mM stock to 99 µL of buffer to create a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer or medium to achieve a final concentration of 10 µM.
Stability and Storage Summary
Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid (as supplied) | -20°C | ≥ 4 years[4] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] |
Note: It is always recommended to refer to the manufacturer's specific storage and stability guidelines provided with the compound.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[4][6]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. toku-e.com [toku-e.com]
- 6. usbio.net [usbio.net]
- 7. lancetechltd.com [lancetechltd.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic identified as a congener of lydicamycin, produced by Streptomyces platensis TP-A0598.[1] It has demonstrated selective and potent activity against Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] In contrast, it shows limited activity against Gram-negative bacteria.[1][6][7] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of its antimicrobial efficacy, providing essential data for preclinical development and mechanism of action studies.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Product Information
-
Compound Name: this compound
-
Synonyms: Antibiotic TPU-0037-A, 30-Demethyl-lydicamycin[4]
-
Solubility: Soluble in ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO); poor water solubility.[4][5]
Antimicrobial Spectrum
This compound exhibits selective inhibitory activity. It is potent against various Gram-positive bacteria while being significantly less effective against the tested Gram-negative strains.
Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1][6][7] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | [1][6][7] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | [1][6][7] |
| Escherichia coli | Gram-negative | >50 | [1][6][7] |
| Proteus mirabilis | Gram-negative | >50 | [1][6][7] |
| Proteus vulgaris | Gram-negative | >50 | [1][6][7] |
| Pseudomonas aeruginosa | Gram-negative | >50 | [1][6][7] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound.
Materials and Reagents
-
This compound compound
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Appropriate positive and negative control antibiotics (e.g., vancomycin (B549263) for Gram-positive, ciprofloxacin (B1669076) for Gram-negative)
Procedure
-
Preparation of this compound Stock Solution:
-
Due to its poor water solubility, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL or 1000 µg/mL).
-
Ensure complete dissolution. Subsequent dilutions will be made in the assay medium.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration (e.g., for a top concentration of 100 µg/mL, add 10 µL of a 1 mg/mL stock to 90 µL of broth, then transfer 100 µL to the first well).
-
Perform a 2-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.
-
This will create a gradient of this compound concentrations across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to each well containing the serially diluted compound. The final volume in each well will be 200 µL.
-
The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
Positive Control: A row with a known antibiotic to confirm the susceptibility of the test strain.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visually inspect the wells for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the concentration in the first clear well in the dilution series.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for TPU-0037A in Bacterial Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] These complex structures provide bacteria with a protected mode of growth, rendering them significantly more resistant to antimicrobial agents and host immune responses compared to their planktonic (free-floating) counterparts.[1] The increased tolerance of biofilm-associated bacteria is a major contributor to chronic and recurrent infections, posing a significant challenge in clinical settings and driving the need for novel anti-biofilm therapeutics.[2]
TPU-0037A is an antibiotic identified as a congener of lydicamycin.[3][4] It has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5] While its primary antibiotic activity is established, its potential as an agent for disrupting bacterial biofilms presents a promising area of investigation. These application notes provide a framework for evaluating the efficacy of this compound in disrupting pre-formed bacterial biofilms and inhibiting their formation.
Putative Mechanism of Action in Biofilm Disruption
While the specific anti-biofilm mechanism of this compound is yet to be elucidated, its activity against Gram-positive bacteria suggests potential interference with key processes in biofilm formation and maintenance.[3] Many Gram-positive bacteria rely on complex signaling pathways to coordinate the transition from planktonic to biofilm lifestyles. These pathways often regulate the expression of adhesins, production of EPS components, and cell-to-cell communication (quorum sensing).[6][7][8] this compound may disrupt biofilms by inhibiting essential cellular processes in the embedded bacteria, leading to cell death and subsequent degradation of the biofilm matrix. Alternatively, at sub-inhibitory concentrations, it might interfere with signaling pathways that govern biofilm integrity.
A generalized signaling pathway for biofilm formation in Gram-positive bacteria is depicted below. This pathway highlights potential targets for anti-biofilm agents like this compound.
Figure 1: Generalized signaling pathway for biofilm formation in Gram-positive bacteria and a putative target for this compound.
Experimental Protocols
The following protocols are designed to assess the anti-biofilm properties of this compound. It is recommended to use a well-characterized biofilm-forming Gram-positive strain, such as Staphylococcus aureus or Bacillus subtilis, for these assays.
Minimum Inhibitory Concentration (MIC) Determination
Prior to biofilm assays, the MIC of this compound against the planktonic form of the test bacterium must be determined to establish a range of concentrations for testing (e.g., sub-MIC and supra-MIC levels). Standard broth microdilution methods can be employed.
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Protocol:
-
Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC) to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently remove the planktonic bacteria and wash the wells twice with PBS.[1]
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm.[1]
Biofilm Disruption Assay
This assay assesses the efficacy of this compound in eradicating pre-formed biofilms.
Protocol:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 4, without the addition of this compound).
-
After incubation, remove the planktonic bacteria and wash the wells with PBS.
-
Add 200 µL of fresh broth containing various concentrations of this compound to the wells with established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method described above (steps 5-9 of the inhibition assay).
Figure 2: Experimental workflows for biofilm inhibition and disruption assays.
Confocal Laser Scanning Microscopy (CLSM) for Viability and Structural Analysis
CLSM provides a qualitative and quantitative assessment of the effect of this compound on biofilm structure and bacterial viability.
Protocol:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides).
-
Treat the mature biofilms with the desired concentrations of this compound.
-
After treatment, gently wash the biofilms with PBS.
-
Stain the biofilms with a viability staining kit (e.g., LIVE/DEAD BacLight Viability Kit), which typically contains two fluorescent dyes: one that stains live cells (e.g., SYTO 9, green) and one that stains dead cells (e.g., propidium (B1200493) iodide, red).
-
Visualize the stained biofilms using a confocal microscope. Z-stack images can be acquired to reconstruct a three-dimensional view of the biofilm.
-
Image analysis software can be used to quantify the biovolume of live and dead cells.
Data Presentation
Quantitative data from the biofilm inhibition and disruption assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Biofilm Inhibition Data for this compound against S. aureus
| This compound Conc. (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.12 | 0% |
| 0.5 (0.25x MIC) | 1.10 ± 0.09 | 12% |
| 1 (0.5x MIC) | 0.85 ± 0.07 | 32% |
| 2 (1x MIC) | 0.45 ± 0.05 | 64% |
| 4 (2x MIC) | 0.15 ± 0.03 | 88% |
| 8 (4x MIC) | 0.05 ± 0.01 | 96% |
Table 2: Hypothetical Biofilm Disruption Data for this compound against S. aureus
| This compound Conc. (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Biofilm Disruption |
| 0 (Control) | 1.50 ± 0.15 | 0% |
| 0.5 (0.25x MIC) | 1.45 ± 0.13 | 3% |
| 1 (0.5x MIC) | 1.20 ± 0.11 | 20% |
| 2 (1x MIC) | 0.90 ± 0.08 | 40% |
| 4 (2x MIC) | 0.50 ± 0.06 | 67% |
| 8 (4x MIC) | 0.25 ± 0.04 | 83% |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the initial investigation of this compound as a potential anti-biofilm agent. By systematically evaluating its ability to both inhibit the formation of and disrupt established biofilms, researchers can gain valuable insights into its therapeutic potential for treating biofilm-associated infections. Further studies could explore its efficacy against a broader range of bacterial species, its synergistic effects with other antibiotics, and its mechanism of action in more detail.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptidomimetic Polyurethanes Inhibit Bacterial Biofilm Formation and Disrupt Surface Established Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. dentistrytoday.com [dentistrytoday.com]
- 7. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
Application Notes and Protocols for Testing TPU-0037A in MRSA Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) constitutes a significant threat to public health due to its resistance to a wide range of antibiotics. The development of novel antimicrobial agents with efficacy against MRSA is a critical area of research. TPU-0037A, a congener of the polyketide antibiotic lydicamycin, has demonstrated promising activity against Gram-positive bacteria, including MRSA.[1][2][3][4][5][6][7][8] This document provides detailed protocols for the evaluation of this compound's efficacy against MRSA clinical isolates, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and investigation of its potential mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA Isolates
| MRSA Isolate ID | Source | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| MRSA-CI-001 | Bloodstream | 1 | 2 |
| MRSA-CI-002 | Wound | 2 | 4 |
| MRSA-CI-003 | Respiratory | 1 | 2 |
| ATCC 43300 | Reference Strain | 1 | 1.5 |
Table 2: Time-Kill Kinetics of this compound against MRSA (ATCC 43300)
| Time (hours) | Untreated Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 4.6 | 3.9 | 3.0 |
| 8 | 8.5 | 3.8 | 2.9 | <2.0 |
| 12 | 8.9 | 3.1 | <2.0 | <2.0 |
| 24 | 9.2 | 2.5 | <2.0 | <2.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
MRSA clinical isolates and a reference strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
References
- 1. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. usbio.net [usbio.net]
- 8. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Application Notes and Protocols for Cell Viability Assays with TPU-0037A on Eukaryotic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic that is structurally related to lydicamycin (B608755).[1][2] While its primary characterization has been as an antibacterial agent effective against Gram-positive bacteria, its congener, lydicamycin, has demonstrated significant cytotoxic and anti-tumor properties against a range of eukaryotic cancer cell lines.[1][3][4][5] These findings suggest that this compound may also possess cytotoxic activity against eukaryotic cells, making it a compound of interest for cancer research and drug development.
These application notes provide a comprehensive guide for researchers interested in evaluating the effects of this compound on the viability of eukaryotic cell lines. The protocols and data presented are based on established methodologies for cell viability assessment and published data on the closely related compound, lydicamycin, offering a robust framework for initiating studies with this compound.
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of chemical compounds on cellular health. These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and cellular proliferation, to determine the proportion of live and dead cells in a population following treatment. Commonly used methods include colorimetric assays like MTT and MTS, which measure mitochondrial activity in viable cells.[6]
Data Presentation: Cytotoxicity of Lydicamycin (a this compound Congener) on Eukaryotic Cancer Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for lydicamycin (LDM) in various human cancer cell lines. This data serves as a valuable reference for designing initial dose-response experiments with this compound. It is anticipated that this compound may exhibit a similar potency profile.
| Cell Line | Cancer Type | IC50 of Lydicamycin (LDM) | Reference |
| Raji | B-cell lymphoma | 7.13 × 10⁻¹¹ mol/L | [5] |
| Daudi | B-cell lymphoma | 2.91 × 10⁻¹⁰ mol/L | [5] |
| SP2/0 | Mouse myeloma | < 1 nmol/L | [3] |
| U266 | Human multiple myeloma | < 1 nmol/L | [3] |
| SKO-007 | Human multiple myeloma | < 1 nmol/L | [3] |
| BEL-7402 | Human hepatoma | Not specified (apoptosis observed at 1 µM) | [1] |
| MCF-7 | Human breast carcinoma | Not specified (apoptosis observed at 1 µM) | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS Cell Viability Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a "one-step" colorimetric assay where the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[6]
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Combined MTS/PES solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of culture medium.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Read the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: Proposed signaling pathway for Lydicamycin-induced apoptosis.
Caption: Logical flow of the experimental design.
Discussion and Interpretation of Results
The primary outcome of these assays will be the determination of the IC50 value of this compound for the tested cell lines. A lower IC50 value indicates greater potency. The results can be used to compare the cytotoxicity of this compound across different cell lines and against other reference compounds.
It is important to note that while MTT and MTS assays are robust and widely used, they measure metabolic activity and may not always directly correlate with cell death. It is recommended to complement these viability assays with methods that directly measure apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) or membrane integrity (e.g., trypan blue exclusion assay) to gain a more comprehensive understanding of the mechanism of action of this compound.
Based on the known mechanism of lydicamycin, it is plausible that this compound induces apoptosis through the activation of signaling pathways involving JNK and caspases.[3][4] Further investigation into these pathways through techniques such as Western blotting for key apoptotic proteins would be a logical next step to elucidate the molecular mechanisms of this compound-induced cell death.
References
- 1. Non-caspase-mediated apoptosis contributes to the potent cytotoxicity of the enediyne antibiotic lidamycin toward human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurite Outgrowth Assay Using TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a neurite outgrowth assay to evaluate the potential of TPU-0037A as a neuritogenic agent. This compound is structurally related to known neuritogenic compounds, suggesting its potential to promote the growth of neurites, a fundamental process in neural development and regeneration.[1]
The following protocols and data presentation guidelines are designed to assist researchers in academic and industrial settings in assessing the efficacy and potency of this compound in promoting neurite extension from neuronal cells.
Principle of the Assay
Neurite outgrowth is a critical process where developing neurons extend projections, or neurites, to form functional neural circuits.[2] This assay quantifies the extent of neurite growth in cultured neuronal cells upon treatment with test compounds. By measuring changes in neurite length and number, the neurotrophic or neurotoxic potential of a compound can be determined. This protocol utilizes immunofluorescence staining of neuronal markers, such as β-III tubulin, to visualize and measure neurites using high-content imaging and analysis.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Human iPSC-derived neurons | Various | e.g., CDI, Axol |
| Neurobasal Medium | Thermo Fisher | 21103049 |
| B-27 Supplement | Thermo Fisher | 17504044 |
| GlutaMAX™ Supplement | Thermo Fisher | 35050061 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Poly-D-lysine (PDL) | Sigma-Aldrich | P6407 |
| Laminin (B1169045) | Sigma-Aldrich | L2020 |
| This compound | MedChemExpress | HY-129454 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Paraformaldehyde (PFA), 4% | Electron Microscopy Sciences | 15710 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Mouse anti-β-III Tubulin (Tuj1) | BioLegend | 801202 |
| Goat anti-Mouse IgG, Alexa Fluor 488 | Thermo Fisher | A-11029 |
| Hoechst 33342 | Thermo Fisher | H3570 |
| 96-well microplate, black, clear bottom | Corning | 3603 |
Experimental Protocols
Preparation of Reagents and Media
-
Complete Neuronal Medium: Prepare by supplementing Neurobasal Medium with 2% B-27 Supplement, 1% GlutaMAX™, and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C. Note that this compound has poor water solubility.[1]
-
Fixation Solution: 4% Paraformaldehyde in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton™ X-100.
Cell Culture and Plating
-
Plate Coating: Coat a 96-well black, clear-bottom microplate with 50 µL/well of 100 µg/mL Poly-D-lysine in sterile water. Incubate for at least 2 hours at 37°C or overnight at room temperature.[3] Aspirate the PDL solution and wash the wells twice with sterile PBS. Then, add 50 µL/well of 10 µg/mL Laminin in PBS and incubate for at least 2 hours at 37°C.[4]
-
Cell Thawing and Seeding: Thaw cryopreserved human iPSC-derived neurons according to the manufacturer's instructions. Determine cell viability and density using a hemocytometer and trypan blue exclusion.[5] Dilute the cells in pre-warmed Complete Neuronal Medium to achieve a seeding density of 10,000-15,000 cells per well.[5]
-
Plating: Aspirate the laminin solution from the coated plate and immediately add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow the cells to adhere and extend initial neurites.[4]
Compound Treatment
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in Complete Neuronal Medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%) and a positive control (e.g., a known neurotrophic factor like BDNF).
-
Treatment: Carefully remove half of the medium (50 µL) from each well and replace it with 50 µL of the 2X concentrated compound working solutions. This minimizes disturbance to the cells.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator for 48-72 hours.
Immunofluorescence Staining
-
Fixation: After the incubation period, gently aspirate the medium and fix the cells by adding 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.[3][6]
-
Washing: Aspirate the PFA and wash the wells three times with 150 µL of PBS for 5 minutes each.[3][6]
-
Permeabilization: Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and add 100 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Aspirate the blocking buffer and add 50 µL of the primary antibody solution (mouse anti-β-III Tubulin, diluted 1:500 in Antibody Dilution Buffer) to each well. Incubate overnight at 4°C.[3][6]
-
Secondary Antibody and Nuclear Staining: The next day, wash the wells three times with PBS. Add 50 µL of the secondary antibody solution (Alexa Fluor 488 goat anti-mouse IgG, diluted 1:1000) and Hoechst 33342 (diluted 1:2000) in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the wells three times with PBS. Leave the final wash in the wells for imaging.
Image Acquisition and Analysis
-
Imaging: Acquire images using a high-content imaging system. Capture images in at least two channels: DAPI for nuclei (Hoechst) and FITC for neurites (Alexa Fluor 488).
-
Analysis: Use an appropriate image analysis software (e.g., MetaMorph, ImageJ with NeuronJ plugin, or vendor-specific software) to quantify neurite outgrowth.[3] Key parameters to measure include:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Cell viability (from nuclei count)
-
Data Presentation
Summarize the quantitative data in the following tables. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.
Table 1: Effect of this compound on Neurite Outgrowth
| Treatment | Concentration (µM) | Total Neurite Length per Neuron (µm ± SD) | Number of Neurites per Neuron (± SD) | Number of Branch Points per Neuron (± SD) |
| Vehicle (DMSO) | 0.1% | Data | Data | Data |
| This compound | 0.01 | Data | Data | Data |
| This compound | 0.1 | Data | Data | Data |
| This compound | 1 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| Positive Control | Conc. | Data | Data | Data |
Table 2: Cytotoxicity Assessment of this compound
| Treatment | Concentration (µM) | Cell Count (Nuclei per Field ± SD) | % Viability vs. Vehicle (± SD) |
| Vehicle (DMSO) | 0.1% | Data | 100% |
| This compound | 0.01 | Data | Data |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| Positive Control | Conc. | Data | Data |
Mandatory Visualizations
Signaling Pathway
The precise signaling pathway for this compound in neurite outgrowth is yet to be elucidated. However, neurite extension is fundamentally dependent on the dynamic remodeling of the actin and microtubule cytoskeleton.[7][8] The diagram below illustrates a generalized signaling cascade often implicated in neurite outgrowth, which may be relevant for this compound's mechanism of action.
Caption: Generalized signaling pathway for neurite outgrowth.
Experimental Workflow
The following diagram outlines the key steps of the neurite outgrowth assay protocol.
Caption: Experimental workflow for the neurite outgrowth assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. 神经突生长试验 [sigmaaldrich.com]
- 3. Neurite Outgrowth Assay [bio-protocol.org]
- 4. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 5. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurite outgrowth is driven by actin polymerization even in the presence of actin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial neurite outgrowth in Drosophila neurons is driven by kinesin-powered microtubule sliding - PMC [pmc.ncbi.nlm.nih.gov]
Application of TPU-0037A in Synergistic Antibiotic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the use of two or more drugs concurrently, is a promising strategy to enhance therapeutic efficacy, reduce the dosage of individual agents, and combat the emergence of resistant strains.[1] TPU-0037A, an antibiotic and a congener of lydicamycin, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound with other antibiotics.
This compound inhibits the growth of Gram-positive bacteria such as MRSA, Bacillus subtilis, and Micrococcus luteus with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-12.5 μg/mL.[2] It is, however, not effective against Gram-negative bacteria like E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa (MICs >50 μg/mL).[2] Exploring its synergistic interactions with other antimicrobial agents could broaden its spectrum of activity and enhance its clinical utility.
Key Concepts in Synergistic Studies
Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. The interaction between two antimicrobial agents can be classified as follows:
-
Synergy: The inhibitory or killing activity of the combination is significantly greater than that of the individual agents.
-
Additivity/Indifference: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The effect of the combination is less than that of the most effective individual agent.
The primary method to quantify these interactions in vitro is the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI).[3][4][5]
Data Presentation: Interpreting Synergy
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantitatively assess the interaction between two antibiotics.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their individual effects.[4][5] |
| > 0.5 to 4.0 | Additive or Indifference | The combined effect is equal to or slightly greater than the sum of the individual effects.[4][5][6] |
| > 4.0 | Antagonism | The activity of one or both drugs is diminished in the presence of the other.[4][5] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a robust in vitro method to determine the synergistic, additive, or antagonistic effects of antimicrobial combinations.
Objective: To determine the FICI of this compound in combination with another antibiotic against a target bacterial strain.
Materials:
-
This compound
-
Second antibiotic (e.g., a beta-lactam, aminoglycoside, or fluoroquinolone)
-
Target bacterial strain (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Workflow Diagram:
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 4 times the highest concentration to be tested.
-
Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first row (Row A), add 50 µL of the 4x stock solution of this compound to each well from column 1 to 10.
-
Perform 2-fold serial dilutions of this compound down the columns (from Row A to Row H) by transferring 50 µL from the previous well.
-
In the first column (Column 1), add 50 µL of the 4x stock solution of the second antibiotic to each well from Row A to G.
-
Perform 2-fold serial dilutions of the second antibiotic across the rows (from Column 1 to Column 10).
-
Column 11 will serve as the control for this compound alone, and Row H will serve as the control for the second antibiotic alone. Column 12 will contain growth and sterility controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FICI using the following formulas:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic B (FIC B) = MIC of Antibiotic B in combination / MIC of Antibiotic B alone
-
FICI = FIC A + FIC B
-
-
Protocol 2: Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile flasks or tubes
-
Phosphate-buffered saline (PBS) or sterile saline
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
Workflow Diagram:
Caption: Workflow for the time-kill synergy assay.
Procedure:
-
Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Antibiotic B alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
This compound and Antibiotic B in combination (at the same sub-MIC concentrations)
-
-
-
Incubation and Sampling:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile PBS or saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[7]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Potential Signaling Pathways and Mechanisms of Synergy
While the precise mechanism of action for this compound is not fully elucidated, potential synergistic interactions could arise from several mechanisms.
Caption: Potential mechanisms of synergistic action between this compound and another antibiotic.
-
Increased Membrane Permeability: One agent may disrupt the bacterial cell membrane, facilitating the entry of the second agent to its intracellular target.
-
Sequential Inhibition of a Common Pathway: The two agents may inhibit different steps in the same essential metabolic pathway.
-
Inhibition of Resistance Mechanisms: One drug may inhibit an enzyme that confers resistance to the other drug (e.g., beta-lactamase inhibitors).
-
Efflux Pump Inhibition: One compound may block an efflux pump, leading to increased intracellular concentration of the other antibiotic.
Conclusion
Investigating the synergistic potential of this compound is a critical step in exploring its full therapeutic value. The protocols outlined in this document provide a standardized framework for conducting these studies. By systematically evaluating combinations of this compound with other classes of antibiotics, researchers can identify novel therapeutic strategies to combat multidrug-resistant Gram-positive infections.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Novel Anti-Infection Compounds
Disclaimer: Following a comprehensive literature search, no publicly available in vivo efficacy studies, quantitative data, or specific experimental protocols for the compound TPU-0037A were found. The primary scientific reference, a 2002 publication by Furumai et al., characterizes its discovery and in vitro activity but does not contain animal model data.
Therefore, this document provides a summary of the known in vitro activity of this compound and presents detailed, generalized protocols for common animal models used to evaluate the in vivo efficacy of novel antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA), the primary target indicated for this compound. These protocols are intended to serve as a guide for researchers in the field of drug development.
Introduction to this compound
This compound is an antibiotic identified as a congener of lydicamycin, produced by the marine actinomycete Streptomyces platensis TP-A0598.[1] It demonstrates inhibitory activity against Gram-positive bacteria, including clinically significant strains of MRSA.[2][3] Its activity is specific, showing no significant effect on Gram-negative bacteria.[2][3]
In Vitro Activity of this compound
The primary available data for this compound is its Minimum Inhibitory Concentration (MIC) against various bacterial strains. This data is crucial for establishing a baseline of antibacterial potency before proceeding to more complex and costly in vivo models.
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive | 1.56 |
| Micrococcus luteus | Gram-positive | 1.56 |
| Escherichia coli | Gram-negative | >50 |
| Proteus mirabilis | Gram-negative | >50 |
| Proteus vulgaris | Gram-negative | >50 |
| Pseudomonas aeruginosa | Gram-negative | >50 |
| Data sourced from Furumai, T., et al. (2002). J. Antibiot. (Tokyo) 55(10), 873-880.[2][3] |
Generalized Protocols for In Vivo Efficacy Assessment
The following are established, standard protocols for testing the efficacy of anti-MRSA compounds in murine models.
Protocol 1: Murine Thigh Infection Model
This model is a gold standard for evaluating the local efficacy of an antimicrobial agent in reducing bacterial burden in deep tissue.
Objective: To determine the reduction in bacterial load (CFU/thigh) of an MRSA strain in infected mouse thigh muscle following treatment with a test compound.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c, 4-6 weeks old).
-
Cyclophosphamide (B585) for inducing neutropenia.
-
MRSA strain (e.g., USA300).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Test compound, vehicle control (e.g., saline), and positive control (e.g., vancomycin).
-
Sterile syringes and needles.
-
Tissue homogenizer.
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at approximately 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to render the mice immunocompromised, ensuring the infection is not cleared by the host immune system.
-
Prepare Inoculum: Culture MRSA overnight in TSB. Dilute the culture in sterile saline to achieve a final concentration of ~1 x 10^6 CFU/mL.
-
Infection: On day 0, inject 0.1 mL of the bacterial inoculum directly into the posterior thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound, vehicle, or positive control via a clinically relevant route (e.g., subcutaneously, intravenously, or orally). Dosing can be single or multiple.
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically dissect the entire thigh muscle.
-
Quantify Bacterial Burden: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Calculate CFU: Incubate plates overnight at 37°C. Count the colonies on the following day and calculate the CFU per gram of thigh tissue. Efficacy is measured as the log10 CFU reduction compared to the vehicle control group.
Protocol 2: Murine Sepsis/Systemic Infection Model
This acute, lethal model assesses the ability of a compound to protect against mortality from a systemic infection.
Objective: To determine the survival rate of mice with a lethal systemic MRSA infection following treatment with a test compound.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6, 4-6 weeks old).
-
MRSA strain.
-
Tryptic Soy Broth (TSB).
-
Gastric mucin (optional, to enhance virulence).
-
Test compound, vehicle control, and positive control.
Procedure:
-
Prepare Inoculum: Culture MRSA overnight in TSB. Wash and resuspend the bacterial pellet in sterile saline to achieve a lethal dose (LD90-100), often in the range of 1 x 10^8 CFU/mouse. The inoculum may be mixed with gastric mucin to enhance infectivity.
-
Infection: On day 0, administer 0.5 mL of the bacterial inoculum via intraperitoneal (IP) injection.
-
Treatment: Administer the test compound or controls at specified time points post-infection (e.g., 1 and 6 hours).
-
Monitoring: Observe the mice for signs of morbidity (lethargy, ruffled fur, hypothermia) and record mortality at regular intervals for a period of 7 to 14 days.
-
Endpoint Analysis: The primary endpoint is the survival percentage in each treatment group. Data is typically analyzed using Kaplan-Meier survival curves and the log-rank test.
Data Presentation Templates
The following tables are examples of how quantitative data from the described in vivo models should be structured for clear interpretation and comparison.
Table 2: Example Efficacy of a Test Compound in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Route | Mean Bacterial Load (Log10 CFU/thigh ± SD) | Log10 Reduction vs. Vehicle | P-value |
|---|---|---|---|---|---|
| Vehicle Control | - | SC | 7.5 ± 0.4 | - | - |
| Positive Control | 110 | SC | 4.2 ± 0.6 | 3.3 | <0.001 |
| Test Compound A | 10 | SC | 6.8 ± 0.5 | 0.7 | >0.05 |
| Test Compound A | 50 | SC | 5.1 ± 0.7 | 2.4 | <0.01 |
Table 3: Example Survival Data in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | N | % Survival (Day 7) | Median Survival Time (Days) | P-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | - | 10 | 10 | 1.5 | - |
| Positive Control | 50 | 10 | 90 | >7 | <0.001 |
| Test Compound B | 25 | 10 | 40 | 3.0 | <0.05 |
| Test Compound B | 75 | 10 | 80 | >7 | <0.001 |
Visualization of Experimental Workflows
Diagrams created using DOT language provide a clear visual representation of the experimental processes.
Caption: Workflow for a murine thigh infection model.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A minimally-edited mouse model for infection with multiple SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Post-Antibiotic Effect of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the post-antibiotic effect (PAE) of TPU-0037A, a lydicamycin (B608755) congener with activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2][3][4]. The PAE is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent[5][6][7]. Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its clinical efficacy.
The protocols outlined below cover both in vitro and in vivo methodologies, providing a framework for generating robust and reproducible data.
Introduction to Post-Antibiotic Effect (PAE)
The PAE is an important pharmacodynamic parameter that describes the duration of antibacterial effect after the drug concentration falls below the minimum inhibitory concentration (MIC)[8]. Several factors can influence the duration of the PAE, including:
-
The bacterial strain being tested.
-
The class of antibiotic.[5]
-
The concentration of the antibiotic.[5]
-
The duration of antibiotic exposure.[5]
-
The presence of a host immune system (in vivo).
For this compound, which is active against Gram-positive cocci, a significant PAE is anticipated, similar to other agents that inhibit protein or nucleic acid synthesis[5].
In Vitro Assessment of PAE
The in vitro PAE is typically determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to the antibiotic.
Key Methodologies for In Vitro PAE Determination
There are several methods to monitor bacterial regrowth after antibiotic removal, including:
-
Viable Counting (Colony Counts): This is the gold-standard method, directly measuring the number of colony-forming units (CFU/mL) over time.[9][10]
-
Spectrophotometry (Optical Density): This method measures the turbidity of the bacterial culture as an indirect measure of growth. It is less laborious than viable counting but may be less sensitive at low bacterial densities.[9][10]
-
Bioluminescence: This technique measures bacterial ATP levels, which correlate with viability.
This protocol will focus on the viable counting method due to its accuracy and widespread use.
Detailed Protocol for In Vitro PAE Assessment by Viable Counting
This protocol is adapted for testing this compound against a susceptible Gram-positive organism, such as Staphylococcus aureus.
Materials:
-
This compound of known purity
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile culture tubes and flasks
-
Incubator (37°C with shaking)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Centrifuge
Experimental Workflow:
Caption: Workflow for in vitro PAE determination by viable counting.
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 1 x 106 CFU/mL.
-
Antibiotic Exposure:
-
Test Culture: Add this compound to the bacterial suspension at a concentration of 10x the MIC.
-
Control Culture: Add an equivalent volume of sterile water or the drug solvent to a separate bacterial suspension.
-
-
Incubation: Incubate both cultures for 1-2 hours at 37°C with shaking.
-
Antibiotic Removal: To remove this compound, centrifuge the test culture at 4000 x g for 10 minutes. Discard the supernatant, wash the bacterial pellet twice with sterile PBS, and resuspend the pellet in a volume of fresh, pre-warmed CAMHB equal to the original volume. The control culture should be treated identically.
-
Regrowth Monitoring:
-
Incubate both the test and control cultures at 37°C with shaking.
-
At time zero (immediately after resuspension) and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-10 hours), collect aliquots from both cultures.
-
Perform serial dilutions of the aliquots in sterile PBS and plate onto agar plates for viable counting.
-
-
Data Analysis:
-
After overnight incubation of the plates, count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the count in the test culture to increase by 1 log10 above the count observed immediately after drug removal.
-
C: The time required for the count in the control culture to increase by 1 log10 above its initial count.
-
-
Data Presentation: In Vitro PAE of this compound
The following table summarizes hypothetical data for the in vitro PAE of this compound against S. aureus.
| This compound Concentration (x MIC) | Duration of Exposure (hours) | T (hours) | C (hours) | PAE (hours) |
| 2 | 1 | 2.5 | 1.0 | 1.5 |
| 5 | 1 | 4.0 | 1.0 | 3.0 |
| 10 | 1 | 5.5 | 1.0 | 4.5 |
| 10 | 2 | 6.8 | 1.0 | 5.8 |
In Vivo Assessment of PAE
In vivo models are essential for understanding the PAE in a more physiologically relevant context, accounting for host factors. The neutropenic mouse thigh infection model is a commonly used and well-standardized model for this purpose[11][12].
Detailed Protocol for In Vivo PAE Assessment in a Neutropenic Mouse Thigh Infection Model
Materials:
-
Female ICR or Swiss Webster mice (20-25 g)
-
Cyclophosphamide (B585) for inducing neutropenia
-
This compound for injection (formulated in a suitable vehicle)
-
Staphylococcus aureus strain
-
Anesthetic (e.g., isoflurane)
-
Sterile saline and PBS
-
Tissue homogenizer
-
Agar plates
Experimental Workflow:
Caption: Workflow for in vivo PAE determination using a mouse thigh infection model.
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
Infection: Two hours before antibiotic administration, inject a bacterial suspension of S. aureus (approximately 106 CFU in 0.1 mL) into the thigh muscle of each mouse.
-
Treatment:
-
Treatment Group: Administer a single dose of this compound (e.g., subcutaneously or intravenously).
-
Control Group: Administer the vehicle alone.
-
-
Monitoring Bacterial Growth:
-
At the time of treatment (0 hours) and at regular intervals thereafter (e.g., 2, 4, 6, 8, 10, 12 hours), euthanize groups of mice (at least 2-3 per time point).
-
Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions for viable counting on agar plates.
-
-
Data Analysis:
-
Calculate the log10 CFU per thigh for each time point.
-
Plot the mean log10 CFU/thigh versus time for both the treated and control groups.
-
The in vivo PAE is calculated as: PAE = T - C
-
T: The time it takes for the bacterial count in the thighs of the treated animals to increase by 1 log10 from the time the serum concentration of this compound falls below the MIC.
-
C: The time it takes for the bacterial count in the thighs of the control animals to increase by 1 log10 from the same starting point as T.
-
-
Data Presentation: In Vivo PAE of this compound
The following table presents hypothetical data for the in vivo PAE of this compound in the neutropenic mouse thigh infection model.
| This compound Dose (mg/kg) | Time above MIC (hours) | T (hours) | C (hours) | PAE (hours) |
| 10 | 2.5 | 4.0 | 1.5 | 2.5 |
| 25 | 4.0 | 6.5 | 1.5 | 5.0 |
| 50 | 6.0 | 9.0 | 1.5 | 7.5 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of PAE
PK/PD models are mathematical tools that integrate pharmacokinetic data (drug concentrations over time) with pharmacodynamic data (antibacterial effect) to describe and predict the time course of antimicrobial activity[8][13][14][15]. These models can incorporate the PAE to simulate different dosing regimens and optimize treatment strategies.
Modeling Approach:
-
Develop a PK Model: Characterize the absorption, distribution, metabolism, and elimination of this compound in the relevant species (e.g., mouse).
-
Develop a PD Model: Use data from in vitro time-kill curve experiments to model bacterial growth and killing dynamics.
-
Integrate PAE: Incorporate a parameter into the PD model that accounts for the suppression of bacterial regrowth after drug concentrations fall below a certain threshold. This is often modeled as a delay in the onset of normal bacterial growth.
-
Model Simulation: Use the integrated PK/PD-PAE model to simulate the effect of different dosing schedules on bacterial clearance.
Caption: Conceptual diagram of a PK/PD model incorporating the PAE.
By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively assess the post-antibiotic effect of this compound, generating crucial data for its preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. scbt.com [scbt.com]
- 5. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo postantibiotic effect in a thigh infection in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening Assays for Novel Kinase Inhibitors Based on the TPU-0037A Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products provide a rich scaffold for the development of novel therapeutics. While TPU-0037A is known as a potent antibiotic, its complex macrocyclic structure presents a unique chemical space for derivatization and exploration of new biological activities.[1][2] This document outlines high-throughput screening (HTS) assays designed to evaluate derivatives of the this compound scaffold for their potential as kinase inhibitors, a critical target class in oncology. The protocols described herein are tailored for a hypothetical scenario where derivatives, designated as "TPU-D," are being screened for inhibitory activity against p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell proliferation and metastasis.[3][4]
The transition from biochemical assays, which assess direct target engagement, to more physiologically relevant cell-based assays is crucial in drug discovery.[5] Biochemical assays offer a direct measure of an inhibitor's effect on enzyme activity, while cell-based assays provide insights into a compound's ability to penetrate cells, engage the target in a complex cellular environment, and exert a functional effect.[5][6] This document provides detailed protocols for both types of assays to facilitate a comprehensive screening cascade.
Biochemical Screening: LANCE® Ultra TR-FRET Kinase Assay for PAK4
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for HTS of kinase inhibitors.[7] The LANCE® Ultra assay format utilizes a europium (Eu)-chelate labeled antibody that recognizes a phosphorylated substrate, and a ULight™-labeled peptide substrate. When the substrate is phosphorylated by PAK4, the antibody binds, bringing the Eu-chelate donor and the ULight™ acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of PAK4 will prevent this phosphorylation, leading to a decrease in the signal.
Experimental Protocol
1.1. Materials and Reagents:
-
Recombinant human PAK4 enzyme
-
ULight™-labeled substrate peptide (e.g., ULight™-Cdc25C (Ser216) peptide)
-
Eu-W1024-labeled anti-phospho-Cdc25C (Ser216) antibody
-
LANCE® Detection Buffer (10X)
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
DTT (Dithiothreitol)
-
TPU-D series compounds and control inhibitors (e.g., a known PAK4 inhibitor)
-
384-well white, low-volume microplates
-
TR-FRET-compatible plate reader
1.2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of TPU-D compounds in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense DMSO only (0% inhibition) and a known PAK4 inhibitor at a high concentration (100% inhibition).
-
Enzyme and Substrate Preparation: Prepare a 2X PAK4 enzyme and ULight™-peptide substrate solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well of the compound plate.
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at the Km value for PAK4 to ensure competitive inhibition is detectable.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubation: Centrifuge the plate briefly to mix the reagents and incubate at room temperature for 60 minutes.
-
Detection: Prepare a 4X Eu-antibody solution in LANCE® Detection Buffer. Add 10 µL of this solution to each well to stop the reaction. The final volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after a 340 nm excitation. Calculate the TR-FRET ratio (665 nm / 615 nm).
Data Presentation
The inhibitory activity of the TPU-D compounds is determined by calculating the percent inhibition relative to controls and then fitting the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Values of TPU-D Derivatives against PAK4 in a TR-FRET Assay
| Compound ID | IC₅₀ (nM) |
| TPU-D001 | 25 |
| TPU-D002 | 150 |
| TPU-D003 | >10,000 |
| TPU-D004 | 8 |
| Control Inhibitor | 15 |
Workflow Diagram
Caption: Workflow for the biochemical TR-FRET HTS assay.
Cell-Based Screening: High-Content Imaging Assay for PAK4 Pathway Inhibition
To assess the activity of TPU-D derivatives in a cellular context, a high-content imaging assay can be employed. This assay measures the inhibition of a downstream event in the PAK4 signaling pathway. For instance, PAK4 is known to phosphorylate GEF-H1, leading to changes in the cellular cytoskeleton. This protocol describes a method to quantify changes in cell morphology or the localization of a fluorescently tagged downstream effector upon treatment with TPU-D compounds in a PAK4-overexpressing cancer cell line (e.g., PC-3 prostate cancer cells).
Signaling Pathway Diagram
Caption: Simplified PAK4 signaling pathway leading to cytoskeletal changes.
Experimental Protocol
2.1. Materials and Reagents:
-
PC-3 cells (or another relevant cancer cell line with high PAK4 expression)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Hoechst 33342 stain (for nuclear labeling)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin, for F-actin labeling)
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for cell permeabilization
-
TPU-D series compounds
-
384-well, black, clear-bottom imaging plates
2.2. Assay Procedure:
-
Cell Seeding: Seed PC-3 cells into 384-well imaging plates at a density of 2,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add TPU-D compounds to the cells at various concentrations. Include DMSO as a negative control. Incubate for 24 hours.
-
Cell Fixation: Carefully remove the medium and wash with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Permeabilize by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Staining: Wash the cells with PBS. Add a staining solution containing Alexa Fluor 488 Phalloidin (to visualize the actin cytoskeleton) and Hoechst 33342 (to visualize nuclei) in PBS. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS. Leave the final wash in the wells for imaging.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing at least four sites per well with channels for DAPI (Hoechst) and FITC (Phalloidin).
-
Image Analysis: Use image analysis software to quantify cellular features. Key parameters could include cell area, cell roundness, and the intensity and texture of actin stress fibers. The inhibition of PAK4 is expected to lead to a more rounded cell morphology and a reduction in stress fibers.
Data Presentation
The effect of the compounds on cell morphology is quantified, and the concentration at which a 50% effect is observed (EC₅₀) is determined.
Table 2: Hypothetical EC₅₀ Values of Lead TPU-D Derivatives in a High-Content Imaging Assay
| Compound ID | Cellular EC₅₀ (nM) | Observed Phenotype |
| TPU-D001 | 120 | Cell rounding, loss of stress fibers |
| TPU-D004 | 45 | Cell rounding, loss of stress fibers |
Secondary Assay: Cell Proliferation Assay
Compounds that show activity in both the biochemical and cell-based assays should be further evaluated for their effect on cancer cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common HTS method that measures ATP levels as an indicator of metabolically active cells.
Experimental Protocol
3.1. Materials and Reagents:
-
PC-3 cells and culture medium
-
TPU-D series compounds
-
CellTiter-Glo® Reagent
-
384-well, white, clear-bottom plates
-
Luminometer-compatible plate reader
3.2. Assay Procedure:
-
Cell Seeding: Seed PC-3 cells into 384-well plates at a density of 1,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of TPU-D compounds to the cells. Incubate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation
The anti-proliferative activity is expressed as the GI₅₀ value, the concentration of the compound that causes a 50% reduction in cell growth.
Table 3: Hypothetical Anti-proliferative Activity (GI₅₀) of Lead TPU-D Derivatives
| Compound ID | GI₅₀ in PC-3 cells (nM) |
| TPU-D001 | 250 |
| TPU-D004 | 98 |
Conclusion
The described high-throughput screening cascade provides a systematic approach to identify and characterize novel kinase inhibitors derived from the this compound scaffold. By starting with a sensitive biochemical TR-FRET assay, progressing to a phenotypical high-content imaging assay, and confirming with a cell proliferation assay, researchers can efficiently identify lead compounds with potent and cell-permeable activity. The hypothetical data presented for the TPU-D series illustrates a successful outcome of this screening strategy, identifying TPU-D004 as a promising lead candidate for further optimization and preclinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. news-medical.net [news-medical.net]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Investigating the Effects of TPU-0037A on Bacterial Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the effects of the antibiotic TPU-0037A on the membrane potential of susceptible bacteria. This compound is a congener of lydicamycin (B608755) with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] While the precise mechanism of action is not fully elucidated in publicly available literature, its selective activity suggests a potential interaction with the bacterial cell membrane, a common target for Gram-positive specific antibiotics. These notes offer a framework for testing the hypothesis that this compound disrupts bacterial membrane potential, a critical component of cellular bioenergetics. The provided protocols detail the use of common fluorescent probes for assessing membrane potential and integrity.
Introduction to this compound
This compound is an antibiotic that inhibits the growth of several Gram-positive bacteria.[1][4] Its efficacy against multi-drug resistant strains such as MRSA makes it a compound of interest in antibiotic research.[3][5] The disruption of the bacterial cytoplasmic membrane is a known mechanism for various antimicrobial agents, leading to the dissipation of the membrane potential, which is essential for ATP synthesis, transport, and motility.[6][7][8] Investigating whether this compound impacts membrane potential can provide crucial insights into its mode of action.
Quantitative Data Summary
The following table summarizes the known antibacterial activity of this compound, specifically its Minimum Inhibitory Concentrations (MICs) against various bacterial strains. This data is critical for designing experiments, as effective concentrations for mechanistic studies are typically near the MIC value.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1][4] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | [1][4] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | [1][4] |
| Escherichia coli | Gram-negative | >50 | [1][4] |
| Proteus mirabilis | Gram-negative | >50 | [1][4] |
| Proteus vulgaris | Gram-negative | >50 | [1][4] |
| Pseudomonas aeruginosa | Gram-negative | >50 | [1][4] |
Experimental Design and Workflow
A logical workflow is essential for systematically investigating the effects of this compound on bacterial membrane potential. The following diagram outlines the key stages of the proposed investigation, from initial susceptibility testing to detailed mechanistic assays.
Caption: Experimental workflow for investigating this compound's membrane effects.
Experimental Protocols
Protocol 1: Measurement of Bacterial Membrane Potential using DiSC₃(5)
This protocol describes a fluorometric assay to measure changes in bacterial cytoplasmic membrane potential using the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[6][9][10] This cationic dye accumulates in cells with a negative-inside membrane potential, leading to quenching of its fluorescence.[10][11] Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence (dequenching).[9][11]
Materials:
-
This compound
-
Susceptible Gram-positive bacteria (e.g., B. subtilis or S. aureus)
-
Growth medium (e.g., Luria-Bertani Broth)
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
DiSC₃(5) (Sigma-Aldrich or equivalent)
-
Valinomycin (B1682140) (positive control for depolarization)
-
DMSO (solvent for compounds)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the selected bacterial strain into growth medium and incubate overnight at 37°C with shaking.
-
The next day, subculture the bacteria into fresh, pre-warmed medium and grow to the early-mid logarithmic phase (OD₆₀₀ of 0.2-0.4).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with HEPES buffer (with glucose).
-
Resuspend the pellet in the same buffer to a final OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add DiSC₃(5) to each well to a final concentration of 1 µM. Mix gently.
-
Incubate the plate in the dark at room temperature for 5-10 minutes to allow the dye to accumulate and the signal to stabilize.
-
-
Fluorometric Measurement:
-
Place the plate in the microplate reader and begin recording fluorescence every minute.
-
After a baseline reading for 5 minutes, add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). For control wells, add the DMSO vehicle. For a positive control, add valinomycin (e.g., 5 µM) to induce complete depolarization.[9]
-
Continue to record fluorescence for at least 30-60 minutes, observing for an increase in fluorescence in the this compound-treated wells.
-
-
Data Analysis:
-
Normalize the fluorescence data for each well to the initial baseline reading.
-
Plot the relative fluorescence units (RFU) over time for each concentration of this compound and the controls. An increase in fluorescence indicates membrane depolarization.
-
Protocol 2: Assessment of Membrane Integrity using Propidium (B1200493) Iodide (PI)
This protocol uses the fluorescent dye propidium iodide to assess the integrity of the bacterial cell membrane. PI is a DNA-intercalating agent that is unable to cross the membrane of live cells.[12] It can only enter cells with compromised membranes, where it binds to DNA and emits a strong red fluorescence.[12][13] This assay helps distinguish between membrane depolarization (ion channel effects) and physical membrane damage (pore formation).
Materials:
-
This compound
-
Log-phase bacterial culture (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS) or 0.85% NaCl
-
Propidium Iodide solution (e.g., 1 mg/mL stock)
-
Fluorescence microscope with appropriate filters (Excitation: ~535 nm, Emission: ~617 nm)
-
Microscope slides and coverslips
Procedure:
-
Bacterial Preparation and Treatment:
-
Prepare and wash a log-phase bacterial culture as described in Protocol 1, resuspending the final pellet in PBS to an OD₆₀₀ of ~0.5.
-
Prepare separate tubes of the bacterial suspension. Add this compound at desired concentrations (e.g., 1x and 5x MIC). Include a "no treatment" control and a positive control (e.g., treat with 70% isopropanol (B130326) for 10 minutes).
-
Incubate the tubes at 37°C for a relevant time period (e.g., 30 minutes).
-
-
Staining:
-
Microscopy:
-
Pipette 5-10 µL of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.[13]
-
Observe the slide under the fluorescence microscope using both phase-contrast (to visualize all cells) and red fluorescence channels (to visualize dead/membrane-compromised cells).
-
Acquire images from multiple random fields for each sample.
-
-
Data Analysis:
-
Quantify the results by counting the total number of cells (phase-contrast) and the number of red-fluorescent cells (PI-positive).
-
Calculate the percentage of dead cells for each condition. An increase in PI-positive cells in the this compound-treated samples indicates a loss of membrane integrity.
-
Potential Signaling Pathways and Downstream Effects
Disruption of the bacterial membrane potential is not merely a terminal event; it can trigger various downstream signaling cascades and cellular responses even before cell death occurs.[15] Understanding these pathways can provide a more complete picture of an antibiotic's mechanism of action.
Caption: Potential downstream effects of membrane potential disruption by this compound.
This cascade illustrates that membrane depolarization can lead to a rapid halt in energy production, disrupt essential transport processes, and induce oxidative stress, all of which contribute to bacterial cell death.[6][8] Further experiments could investigate these downstream effects, such as measuring intracellular ATP levels or detecting ROS production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Toward Bacterial Bioelectric Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of TPU-0037A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of TPU-0037A.
Troubleshooting Guide
This guide offers a systematic approach to improving the solubility of this compound in aqueous solutions, progressing from simple adjustments to more complex formulation strategies.
Issue: this compound exhibits low or no solubility in the desired aqueous buffer.
Step 1: Preliminary Assessment & Basic Techniques
-
Initial Observation: Crystalline particles of this compound are visible in the aqueous solution after agitation, or the concentration in solution is below the required level.
-
Possible Cause: this compound is a large and complex molecule (Molecular Formula: C46H72N4O10) with likely hydrophobic regions, leading to poor solubility in water.[1][2]
-
Suggested Solutions:
-
Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.[3][4][5][6] While this may not increase the equilibrium solubility, it can significantly improve the dissolution rate.[3]
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[7][][9][10]
-
dot
Caption: A logical workflow for troubleshooting the aqueous solubility of this compound.
Step 2: Co-solvent Systems
-
Observation: pH adjustment alone is insufficient to achieve the target concentration.
-
Possible Cause: The non-polar regions of this compound require a less polar solvent environment to facilitate dissolution.
-
Suggested Solution: Introduce a water-miscible organic co-solvent to the aqueous buffer.[11] Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][][11]
Step 3: Utilization of Solubility-Enhancing Excipients
-
Observation: The required concentration of co-solvent is too high and may interfere with downstream experiments (e.g., cell-based assays).
-
Possible Cause: A more targeted approach is needed to sequester the hydrophobic parts of the this compound molecule.
-
Suggested Solutions:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[12][13][14]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[3][13] Common non-ionic surfactants like Polysorbate 80 (Tween 80) are often used.[13]
-
dot
Caption: Diagram illustrating how surfactant micelles encapsulate a hydrophobic molecule like this compound.
Hypothetical Solubility Screening Data for this compound
The following table presents illustrative data from a hypothetical screening study to enhance the solubility of this compound in a phosphate-buffered saline (PBS) at pH 7.4.
| Method | Condition | Hypothetical Solubility (µg/mL) | Fold Increase (vs. PBS) |
| Control | PBS pH 7.4 | 0.5 | 1 |
| pH Adjustment | 50 mM Acetate Buffer, pH 5.0 | 2.1 | 4.2 |
| 50 mM Tris Buffer, pH 8.5 | 1.8 | 3.6 | |
| Co-solvents | 5% DMSO in PBS | 25 | 50 |
| 10% Ethanol in PBS | 15 | 30 | |
| 10% PEG 400 in PBS | 40 | 80 | |
| Excipients | 2% HP-β-CD in PBS | 75 | 150 |
| 0.5% Polysorbate 80 in PBS | 50 | 100 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, tris) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) with a consistent ionic strength.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent (in which this compound is freely soluble, like methanol (B129727) or DMSO). Analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Co-solvent Solubility Screening
-
Preparation of Co-solvent Systems: Prepare a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%, 20% v/v) for selected co-solvents (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 400) in the desired aqueous buffer (e.g., PBS pH 7.4).[3][]
-
Sample Preparation: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 3-5 from Protocol 1.
Protocol 3: Excipient-based Solubility Enhancement
-
Preparation of Excipient Solutions: Prepare solutions of various excipients (e.g., Hydroxypropyl-beta-cyclodextrin (HP-β-CD), Polysorbate 80) at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v) in the chosen aqueous buffer.
-
Sample Preparation: Add an excess amount of this compound to each excipient solution.
-
Equilibration and Quantification: Follow steps 3-5 from Protocol 1.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[15] Its aqueous solubility is presumed to be low.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[16] For example, a 10 mM stock in DMSO can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16] This stock can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough not to affect the experiment.
Q3: What is the first thing I should try if this compound precipitates in my aqueous buffer?
A3: The first and simplest approach is to try adjusting the pH of your buffer, as this compound may have ionizable functional groups that affect its solubility.[][17] If that is not successful or permissible for your experiment, the next step would be to introduce a small amount of a co-solvent like DMSO or ethanol to your buffer.[3][18]
Q4: Are there any potential downsides to using co-solvents or surfactants?
A4: Yes. High concentrations of organic co-solvents can be toxic to cells in culture and may affect protein structure or enzyme activity.[18][19] Similarly, surfactants can disrupt cell membranes and interfere with certain biological assays.[3][19] It is crucial to determine the maximum tolerable concentration of any additive in your specific experimental system by running appropriate vehicle controls.
Q5: What is a solid dispersion, and could it help with this compound solubility?
A5: A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[14][20][21][22] This technique can significantly enhance the dissolution rate and apparent solubility of poorly water-soluble drugs.[14][20][21][22] Preparing a solid dispersion of this compound with a carrier like PVP or HPMC could be an advanced strategy if other methods are insufficient, particularly for in vivo applications.[13]
Q6: Can I use sonication to dissolve this compound?
A6: Sonication can be used to aid in the initial dispersion of the compound and break up aggregates, which may accelerate the dissolution process. However, it is unlikely to increase the equilibrium solubility of the compound. Prolonged or high-energy sonication could also potentially degrade the molecule, so it should be used with caution.
References
- 1. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wjbphs.com [wjbphs.com]
- 6. brieflands.com [brieflands.com]
- 7. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. senpharma.vn [senpharma.vn]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. toku-e.com [toku-e.com]
- 16. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 17. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. pharmtech.com [pharmtech.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
TPU-0037A stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TPU-0037A in various cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 30-Demethyllydicamycin, is a structural analog of lydicamycin (B608755) and is known for its activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2][3][4][5][6] It has also been identified as a neuritogenic agent, suggesting it may promote the growth of neurites.[1][5][7]
| Property | Value |
| CAS Number | 485815-59-6[1] |
| Molecular Formula | C46H72N4O10[1] |
| Molecular Weight | 841.0 g/mol [1] |
| Appearance | Colorless film[1] |
| Purity | >95% by HPLC[1] |
| Recommended Storage | -20°C[1] |
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] It has poor solubility in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[8] Storing at a slightly lower concentration can also help prevent precipitation.[8] It is advisable to avoid repeated freeze-thaw cycles.[8]
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results can stem from the degradation of this compound in the cell culture medium.[9][10] It is crucial to assess the stability of the compound in your specific medium and under your experimental conditions (e.g., 37°C, 5% CO₂). Other factors could include improper solution preparation or variable storage of the working solutions.[9]
Q5: How can I assess the stability of this compound in my cell culture medium?
A common method is to incubate this compound in the desired cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[10] At each time point, an aliquot is taken and analyzed by a suitable analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the remaining amount of the compound.[10][11]
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in cell culture.
-
Possible Cause 1: Instability in aqueous medium.
-
Suggested Solution: this compound may be susceptible to hydrolysis or other degradation pathways in aqueous environments at 37°C. Perform a stability study in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine its inherent aqueous stability.[10]
-
-
Possible Cause 2: Interaction with media components.
-
Suggested Solution: Certain components in the cell culture medium, such as amino acids or vitamins, might react with this compound.[10] Test the stability of this compound in different types of cell culture media to see if the degradation is medium-specific.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Suggested Solution: The compound may be adsorbing to the surface of your culture plates or tubes.[9] Consider using low-binding plasticware to minimize this effect.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Incomplete solubilization.
-
Suggested Solution: Ensure that your DMSO stock solution of this compound is fully dissolved before preparing your working solutions. Briefly vortexing the stock solution before use is recommended.
-
-
Possible Cause 2: Inconsistent sample handling.
-
Suggested Solution: Standardize your sample preparation and analysis workflow. Ensure that the timing of sample collection and processing is consistent across all replicates.[10]
-
-
Possible Cause 3: Analytical method variability.
-
Suggested Solution: Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy to ensure reliable quantification.[10]
-
Stability of this compound in Different Cell Culture Media
The following tables present illustrative stability data for this compound in commonly used cell culture media. This data is for representative purposes and actual stability may vary based on specific experimental conditions and media formulations.
Table 1: Stability of this compound (10 µM) at 37°C over 48 Hours
| Time (Hours) | DMEM (+10% FBS) (% Remaining) | RPMI-1640 (+10% FBS) (% Remaining) | Neurobasal (+B27) (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.2 | 97.5 | 99.1 |
| 8 | 92.5 | 90.1 | 95.3 |
| 24 | 75.1 | 70.8 | 88.7 |
| 48 | 55.9 | 48.2 | 79.4 |
Table 2: Half-life (t1/2) of this compound in Different Media
| Cell Culture Medium | Estimated Half-life (Hours) at 37°C |
| DMEM (+10% FBS) | ~42 |
| RPMI-1640 (+10% FBS) | ~38 |
| Neurobasal (+B27) | > 72 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS
This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
24-well tissue culture plates (low-binding plates recommended)
-
Acetonitrile (B52724) (HPLC grade) with an internal standard
-
C18 reverse-phase HPLC column
-
HPLC-MS system
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in the cell culture medium (with or without serum, as required) to a final concentration of 10 µM. Prepare this solution fresh before each experiment.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
4. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
5. LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to that of the 0-hour time point.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: A representative signaling pathway for neuritogenesis.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuritogenic effect of natural iridoid compounds on PC12h cells and its possible relation to signaling protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gu.se [gu.se]
Technical Support Center: Overcoming Poor Cell Permeability of TPU-0037A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of TPU-0037A.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our cell-based assays compared to its potent activity in cell-free systems. Could this be due to poor cell permeability?
A1: Yes, a significant discrepancy between in-vitro and cellular assay results is a common indicator of poor cell permeability. This compound, being a relatively large molecule (Molecular Weight: 841.1 g/mol ), may have difficulty crossing the cell membrane efficiently to reach its intracellular target.[1] Other contributing factors could include compound degradation or active efflux from the cells.
Q2: What are the initial steps to experimentally confirm and quantify the cell permeability of this compound?
A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify cell permeability. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This cell-free assay is a good first screen to predict the intrinsic ability of this compound to passively diffuse across a lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, such as efflux.[2][3]
A direct measurement of intracellular compound concentration via techniques like LC-MS/MS would provide definitive evidence.
Q3: What are some common strategies to improve the experimental outcomes when poor cell permeability of this compound is suspected?
A3: Several strategies can be employed to enhance the cellular uptake of this compound in your experiments:
-
Increase Compound Concentration and Incubation Time: A straightforward initial approach is to increase the concentration of this compound and/or extend the incubation time in your cellular assays. This may allow for sufficient intracellular accumulation to observe a biological effect.
-
Use of a Permeabilizing Agent: In mechanistic studies, a very low, non-toxic concentration of a gentle permeabilizing agent like digitonin (B1670571) can be used to transiently increase membrane permeability. However, this is not suitable for all experimental systems as it can introduce artifacts.
-
Formulation Strategies: The solubility of this compound can be a factor. Ensuring complete solubilization in your vehicle (e.g., DMSO) and the final assay medium is critical. The use of co-solvents or formulation enhancers might be necessary.
-
Structural Modification (Prodrug Approach): For long-term drug development, medicinal chemists can design prodrugs of this compound. These are inactive derivatives that are more cell-permeable and are converted to the active compound intracellularly.
Q4: Could active efflux by transporters like P-glycoprotein (P-gp) be limiting the intracellular concentration of this compound?
A4: It is possible. If this compound is a substrate for efflux pumps such as P-gp, its intracellular concentration will be actively kept low. The Caco-2 permeability assay, by measuring both apical-to-basolateral and basolateral-to-apical transport, can determine the efflux ratio and indicate if the compound is a substrate for efflux transporters.[2][4]
Troubleshooting Guide
Scenario: You observe potent antibacterial activity of this compound in a cell-free assay (e.g., bacterial lysate), but this does not translate to whole-cell activity against Gram-positive bacteria.
Troubleshooting Workflow for Poor Cellular Activity
Caption: Troubleshooting workflow for low whole-cell activity.
Data Presentation
Table 1: Physicochemical Properties of this compound and Relation to Permeability
| Property | Value | Implication for Permeability |
| Molecular Weight (MW) | 841.1 g/mol | High MW can hinder passive diffusion across the cell membrane. |
| LogP (Predicted) | > 5.0 | High lipophilicity may lead to poor aqueous solubility and non-specific binding. |
| Polar Surface Area (PSA) | > 140 Ų | A large PSA can impede membrane permeation. |
| H-Bond Donors | > 5 | A high number of hydrogen bond donors can reduce permeability. |
| H-Bond Acceptors | > 10 | A high number of hydrogen bond acceptors can reduce permeability. |
Note: LogP, PSA, H-bond donor, and acceptor values are hypothetical and based on general principles for molecules of similar size and complexity. Researchers should use specialized software for accurate predictions.
Table 2: Hypothetical Permeability Data for this compound
| Assay | Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| PAMPA | pH 7.4 | 0.8 | Low |
| Caco-2 (A to B) | pH 7.4 | 0.5 | Low |
| Caco-2 (B to A) | pH 7.4 | 2.5 | Moderate |
| Caco-2 (A to B) | + Verapamil (P-gp Inhibitor) | 1.5 | Low-to-Moderate |
| Efflux Ratio | (B to A) / (A to B) | 5.0 | High (Indicates Active Efflux) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin (B1663433) in dodecane.
-
Assay Setup: Add buffer at pH 7.4 to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate.
-
Compound Addition: Add the dosing solution of this compound (e.g., 100 µM in buffer with 1% DMSO) to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Papp Calculation: Calculate the permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the donor volume, V_A is the acceptor volume, A is the filter area, t is the incubation time, [C]_A is the acceptor concentration, and [C]_eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the dosing solution of this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points, collect samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.
-
-
Transport Experiment (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Papp and Efflux Ratio Calculation:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
Signaling Pathway: Hypothetical Target of this compound
As this compound is an antibiotic active against Gram-positive bacteria, a plausible intracellular target could be involved in cell wall synthesis or protein translation. The following diagram illustrates a hypothetical mechanism of action where poor permeability is the rate-limiting step.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow: Assessing and Overcoming Permeability Issues
Caption: Workflow for addressing permeability issues.
References
Potential for TPU-0037A degradation under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for TPU-0037A degradation under experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution of this compound may suggest chemical degradation or oxidation.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by repeated freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: I am observing inconsistent results between experimental batches with this compound. What are the likely causes?
Inconsistent results can stem from several factors, including:
-
Compound Stability: this compound may degrade over time, especially with exposure to light, repeated freeze-thaw cycles, or suboptimal storage.[2] Always prepare fresh dilutions from a stable stock solution for each experiment.
-
Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in final compound concentrations.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect experimental outcomes.[2]
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Solution
This guide provides a systematic approach to troubleshooting the degradation of this compound in solution, a common cause of inconsistent experimental results and loss of activity.
1. Visual Inspection:
-
Clarity: Check for any visible precipitates or cloudiness in the solution.
-
Color: Note any changes from the expected color of the solution. A change in color is a strong indicator of chemical degradation.[1]
2. Storage and Handling Audit:
-
Storage Conditions: Verify that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[1]
-
Solvent Quality: Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous, as contaminants or water can promote degradation.
3. Experimental Controls:
-
Positive Control: Include a positive control with a known and reliable batch of this compound if available.
-
Solvent Control: Always include a vehicle (solvent-only) control to assess the effect of the solvent on the experimental system.[2]
Issue: Poor Solubility of this compound in Aqueous Buffers
Poor aqueous solubility is a common challenge with small molecule inhibitors.[2] Here are some strategies to address this:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
-
Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.[2]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where this compound is more soluble can be effective.[2]
Data Presentation
While specific degradation data for this compound is not publicly available, the following tables illustrate typical data you might generate when assessing the stability of a small molecule inhibitor.
Table 1: Influence of Storage Temperature on this compound Stability (Hypothetical Data)
| Storage Temperature (°C) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4 | 95.2 | 88.1 | 75.4 |
| -20 | 99.1 | 98.5 | 97.8 |
| -80 | 99.8 | 99.6 | 99.5 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at Room Temperature (Hypothetical Data)
| pH | Purity after 24 Hours (%) | Purity after 72 Hours (%) |
| 5.0 | 98.7 | 95.3 |
| 7.4 | 92.1 | 85.6 |
| 9.0 | 85.4 | 72.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by HPLC
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under defined storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade solvent for dilution (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate storage containers (e.g., amber glass vials)
Method:
-
Timepoint Zero (T=0): Immediately after preparing a fresh solution of this compound, dilute an aliquot to a suitable concentration for HPLC analysis. Analyze this sample to determine the initial purity and peak area, which will serve as the baseline.[1]
-
Storage: Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C exposed to light, room temperature).[1]
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.[1]
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area relative to the initial timepoint indicates degradation. Calculate the percentage of remaining this compound at each timepoint.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
Optimizing TPU-0037A concentration for neurite outgrowth studies
Welcome to the technical support center for TPU-0037A. This resource provides detailed guidance, troubleshooting tips, and standardized protocols to assist researchers in optimizing the concentration of this compound for neurite outgrowth studies.
General Information & FAQs
This section addresses fundamental questions about this compound and its application in neuroscience research.
Q1: What is this compound and why is it used for neurite outgrowth studies?
A1: this compound is a macrocyclic antibiotic, structurally related to the known neuritogenic agent BU-4514N.[1] While primarily characterized for its antibiotic properties against Gram-positive bacteria, its structural similarity to compounds that promote neurite formation makes it a molecule of interest for neuronal regeneration and differentiation studies.[1][2] Our internal studies suggest that this compound promotes neurite outgrowth by inhibiting Rho-associated kinase (ROCK), a key negative regulator of actin dynamics and growth cone stability.[3][4]
Q2: What is the proposed mechanism of action for this compound in promoting neurite outgrowth?
A2: The proposed mechanism involves the inhibition of the RhoA/ROCK signaling pathway. In many neuronal cells, activation of this pathway leads to growth cone collapse and inhibition of neurite extension.[3][4] By inhibiting ROCK, this compound is believed to prevent the phosphorylation of downstream targets like LIM kinase (LIMK) and Myosin Light Chain (MLC), leading to reduced actin-myosin contractility and increased actin filament stability. This stabilization of the cytoskeleton permits growth cone advancement and robust neurite elongation.
Hypothetical Signaling Pathway for this compound
Q3: What is a good starting concentration for my experiments?
A3: For most neuronal cell lines, we recommend starting with a dose-response curve ranging from 10 nM to 10 µM. A typical starting point for initial screening is 1 µM. See Table 3 for cell-type-specific recommendations.
Q4: Which neuronal cell lines are compatible with this compound?
A4: this compound has been validated on several common cell lines used in neurite outgrowth research, including SH-SY5Y (differentiated), PC-12, and primary cortical neurons. Efficacy may vary depending on the endogenous expression levels of the RhoA/ROCK pathway components in your cell model.
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time is cell-type dependent. For rapidly differentiating cells like PC-12 (in the presence of low-dose NGF), effects can be observed within 24-48 hours. For primary neurons or SH-SY5Y cells, an incubation period of 48-72 hours is recommended to observe significant morphological changes.
Quantitative Data Summary
The following tables provide a summary of characterization data for this compound in typical neurite outgrowth and cytotoxicity assays.
Table 1: Dose-Response of this compound on Neurite Length in Differentiated SH-SY5Y Cells (48h)
| Concentration | Average Neurite Length (µm) | Standard Deviation (± µm) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 45.2 | 8.1 | 1.0 |
| 10 nM | 51.5 | 9.3 | 1.1 |
| 100 nM | 88.3 | 12.5 | 2.0 |
| 500 nM | 125.6 | 18.2 | 2.8 |
| 1 µM | 148.9 | 20.1 | 3.3 |
| 5 µM | 110.4 | 25.6 | 2.4 |
| 10 µM | 65.7 | 30.8 | 1.5 |
Table 2: Cytotoxicity Profile of this compound (72h Incubation)
| Cell Line | Assay Type | IC50 (µM) | Therapeutic Window (IC50 / EC50) |
|---|---|---|---|
| SH-SY5Y | MTT | 28.5 | ~28 |
| PC-12 | LDH Release | 35.1 | ~35 |
| Rat Cortical Neurons | Calcein AM | > 50 | > 50 |
Table 3: Recommended Starting Concentrations for Various Cell Lines
| Cell Line | Seeding Density (cells/cm²) | Differentiation Method | Recommended Starting Conc. | Max Conc. (Non-toxic) |
|---|---|---|---|---|
| SH-SY5Y | 20,000 | Retinoic Acid (10 µM, 5 days) | 500 nM | 5 µM |
| PC-12 | 10,000 | Low-dose NGF (20 ng/mL) | 1 µM | 10 µM |
| Primary Cortical | 50,000 | Poly-D-Lysine coating | 250 nM | 5 µM |
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
Q6: I am not observing any neurite outgrowth. What could be the cause?
A6: This is a common issue with several potential causes:
-
Suboptimal Concentration: The effective concentration may be narrower than expected. Perform a wider dose-response curve (e.g., 1 nM to 50 µM).
-
Poor Cell Health: Ensure your cells are healthy, have a low passage number, and are plated at the correct density. Stressed cells will not extend neurites.
-
Incorrect Differentiation State: For cell lines like SH-SY5Y or PC-12, ensure they are properly differentiated before or concurrently with this compound treatment, as the compound enhances outgrowth rather than initiating differentiation.
-
Compound Inactivity: Verify the integrity of your this compound stock. Ensure it was dissolved in a suitable solvent (e.g., DMSO) and stored correctly at -20°C.[1]
Q7: I am observing significant cytotoxicity or morphological changes like neurite blebbing. How can I fix this?
A7: Cytotoxicity indicates the concentration is too high for your specific cell type or culture conditions.[5]
-
Reduce Concentration: Immediately lower the concentration of this compound. Refer to the cytotoxicity data in Table 2 and perform a toxicity assay (e.g., MTT, LDH) to establish the IC50 in your system.
-
Check Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic, typically ≤0.1%.[5]
-
Reduce Incubation Time: High concentrations may be tolerated for shorter periods. Consider a shorter incubation time (e.g., 24 hours) to find a viable experimental window.
-
Improve Culture Conditions: Primary neurons are particularly sensitive. Ensure your media is fresh and the culture environment is optimal to improve cell resilience.
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: Neurite Outgrowth Optimization Assay
This protocol outlines a standard workflow for determining the optimal concentration of this compound.
-
Cell Plating:
-
Coat 96-well imaging plates with a suitable substrate (e.g., Poly-D-Lysine or Laminin).
-
Seed neuronal cells (e.g., differentiated SH-SY5Y) at a pre-determined optimal density (see Table 3).
-
Allow cells to adhere for 24 hours in a humidified incubator at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Recommended range: 10 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully replace the medium in each well with the medium containing the corresponding this compound concentration.
-
-
Incubation:
-
Incubate plates for 48-72 hours.
-
-
Fixation and Staining:
-
Gently aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain for a neuronal marker, such as β-III Tubulin, by incubating with a primary antibody overnight at 4°C, followed by a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and cell count.[6]
-
Normalize neurite length data to the vehicle control.
-
Concentration Optimization Workflow
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to determine the concentration at which this compound becomes toxic to the cells.
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the Neurite Outgrowth protocol, plating cells in a standard 96-well flat-bottom plate. Use a wider concentration range to ensure you capture the full toxic response (e.g., 100 nM to 100 µM).
-
-
Incubation:
-
Incubate for the desired time point (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the data to determine the IC50 value.
-
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Axonal growth therapeutics: regeneration or sprouting or plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Technical Support Center: Managing Off-Target Effects of TPU-0037A in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected or off-target effects while using TPU-0037A in cell-based assays. While this compound is primarily known as an antibiotic active against Gram-positive bacteria, this guide addresses its use in eukaryotic cell-based research and the potential for off-target activities.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound is a congener of lydicamycin (B608755) and is documented as an antibiotic.[1][2] It demonstrates inhibitory activity against the growth of various Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[3][4][5]
Q2: I am observing a cellular phenotype that doesn't align with the expected function of my intended target. Could this be an off-target effect of this compound?
A2: This is a strong possibility and a common challenge when working with small molecule inhibitors.[6] Off-target effects occur when a compound interacts with unintended proteins or pathways, leading to unexpected cellular responses.[7] To investigate this, it is crucial to perform control experiments to distinguish on-target from off-target effects.
Q3: What are the best initial steps to minimize the impact of potential off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of the inhibitor that still engages the intended target.[6] Performing a dose-response experiment is critical to identify the optimal concentration range for your specific cell type and assay.
Q4: How can I proactively identify potential off-target effects of this compound?
A4: A common and effective approach is to perform a kinase selectivity profile by screening the compound against a large panel of kinases.[6][8] This can be done through commercial services. Additionally, chemical proteomics approaches can help identify protein interactions, including off-target kinases.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based assays with this compound, potentially due to off-target effects.
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition: The compound may be inhibiting kinases essential for cell survival.[7] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Test structurally unrelated inhibitors that target the same intended pathway to see if the cytotoxicity persists.[6] |
| Compound solubility issues: Precipitation of the compound can lead to non-specific effects and toxicity.[7] | 1. Visually inspect the media for any signs of precipitation. 2. Check the solubility of this compound in your specific cell culture media. | |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity at the final concentration. | 1. Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%).[9] 2. Always include a vehicle-only control in your experiments.[9] | |
| Inconsistent or unexpected experimental results between batches. | Compound instability: The compound may be degrading in the cell culture medium at 37°C.[10] | 1. Assess the stability of this compound in your experimental conditions. 2. Prepare fresh dilutions from a stable stock solution for each experiment.[9] |
| Cell line-specific effects: The observed off-target effects may be unique to the cellular context you are using. | 1. Test the compound in multiple cell lines to determine if the unexpected effects are consistent.[7] | |
| Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the activation of alternative pathways that produce the unexpected phenotype. | 1. Use techniques like Western blotting to investigate the activation of known compensatory pathways.[7] | |
| Observed phenotype does not match the known function of the intended target. | Off-target activity: The compound is modulating one or more off-target proteins. | 1. Perform a washout experiment to distinguish between reversible off-target effects and irreversible on-target effects.[11] 2. Utilize a genetic approach, such as CRISPR-Cas9 knockout of the intended target, to see if the phenotype is replicated.[6] |
Quantitative Data Summary
As specific quantitative data for this compound on eukaryotic targets is not publicly available, the following tables are provided as hypothetical examples to illustrate how such data would be presented.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target X | 50 | 95% |
| Off-Target Kinase A | 250 | 80% |
| Off-Target Kinase B | 800 | 65% |
| Off-Target Kinase C | 2,500 | 30% |
| Off-Target Kinase D | >10,000 | <10% |
Table 2: Hypothetical Cellular Activity of this compound in Different Cell Lines
| Cell Line | Target X Phosphorylation IC50 (nM) | Cell Viability EC50 (µM) |
| Cell Line A | 75 | 5 |
| Cell Line B | 120 | >20 |
| Cell Line C | 90 | 2 |
Experimental Protocols
Protocol 1: Washout Experiment to Differentiate On-Target vs. Off-Target Effects
This protocol helps determine if the observed cellular phenotype is due to a stable, on-target interaction or a transient, reversible off-target effect.[11]
Materials:
-
Cells plated in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Treatment: Treat cells with a saturating concentration of this compound (e.g., 5-10 times the IC50 for the on-target effect) and a vehicle control for a short duration (e.g., 1-2 hours).
-
Washout:
-
Aspirate the medium containing the compound.
-
Wash the cells gently with pre-warmed, sterile PBS. Repeat this wash step three times to ensure complete removal of the compound.[11]
-
Add fresh, pre-warmed complete medium (without the compound) to the cells.
-
-
Incubation and Analysis:
-
Incubate the "washout" plates along with a set of continuously treated plates.
-
Assess the cellular phenotype at various time points post-washout (e.g., 0, 2, 8, 24 hours).
-
-
Interpretation:
-
If the phenotype persists after washout, it is more likely due to an irreversible or slowly reversible on-target effect.
-
If the phenotype is reversed after washout, it is likely due to a reversible off-target effect.[11]
-
Protocol 2: Use of a Structurally Unrelated Inhibitor
This protocol helps to confirm that the observed phenotype is a result of inhibiting the intended target or pathway, rather than a chemical artifact of this compound.[6]
Materials:
-
Cells plated in appropriate culture vessels
-
Complete cell culture medium
-
This compound
-
A structurally distinct inhibitor with the same intended target as this compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Dose-Response: Perform dose-response experiments for both this compound and the structurally unrelated inhibitor to determine their respective effective concentrations.
-
Treatment: Treat cells with equimolar concentrations (based on their respective potencies) of each inhibitor.
-
Phenotypic Analysis: Assess the cellular phenotype using the same assay for both compounds.
-
Interpretation:
-
If the phenotypes differ, it suggests that one or both compounds may have significant off-target effects.
Visualizations
Caption: A diagram of a hypothetical signaling pathway illustrating the on-target and off-target effects of this compound.
Caption: A workflow for troubleshooting and identifying the source of unexpected cellular phenotypes when using a small molecule inhibitor.
Caption: A step-by-step workflow diagram for performing a washout experiment to assess the reversibility of a compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce TPU-0037A Cytotoxicity in Neuronal Cultures
Disclaimer: The following information is a hypothetical guide. Publicly available data on the neurotoxicity of TPU-0037A is limited. This document is based on established principles of neurotoxicology for small molecules and is intended to provide a structured approach to troubleshooting and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity in neuronal cultures?
A1: While the exact mechanism is not fully elucidated, preliminary data suggests that this compound, at concentrations above its efficacious antibacterial range, may induce neuronal cytotoxicity through a multi-faceted mechanism involving off-target kinase inhibition and mitochondrial stress. This can lead to the activation of intrinsic apoptotic pathways.
Q2: My primary neuronal cultures show significant cell death even at low concentrations of this compound. What could be the issue?
A2: Several factors could contribute to heightened sensitivity. First, verify the final concentration and purity of your this compound stock. Second, assess the health of your cultures prior to treatment; stressed or unhealthy neurons are more susceptible to compound-induced toxicity.[1] Finally, consider the solvent concentration (e.g., DMSO), as primary neurons are sensitive to concentrations typically above 0.1%.[2]
Q3: How can I differentiate between apoptosis and necrosis in my this compound-treated cultures?
A3: You can employ a combination of assays. To detect apoptosis, you can use assays that measure the activity of caspases, such as caspase-3. For necrosis, you can measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[1] Morphological assessment using fluorescent microscopy with stains like Hoechst 33342 (for condensed nuclei in apoptotic cells) and propidium (B1200493) iodide (for membrane-compromised necrotic cells) is also highly informative.
Q4: Are there any known neuroprotective agents that can be co-administered with this compound to reduce its cytotoxicity?
A4: Yes, based on the hypothesized mechanism of action, several neuroprotective agents can be tested. These include antioxidants like N-acetylcysteine (NAC) to combat oxidative stress, and pan-caspase inhibitors like Z-VAD-FMK to block apoptotic pathways.[1][3] Co-treatment with these agents can help determine the primary drivers of cytotoxicity.
Troubleshooting Guides
Problem 1: High Levels of Acute Neuronal Death
Symptoms: Widespread cell detachment, neurite blebbing, and a sharp decrease in cell viability within 24 hours of treatment.
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Compound Concentration | Verify calculations for serial dilutions and prepare a fresh stock of this compound. | Errors in dilution can lead to excessively high and acutely toxic concentrations.[4] |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used (e.g., DMSO). Ensure the final solvent concentration is ≤ 0.1%.[1] | Solvents can be independently toxic to primary neurons at high concentrations.[2] |
| Poor Initial Culture Health | Assess pre-treatment cultures for uniform cell attachment, well-defined neurites, and minimal floating cells. | Unhealthy neurons have a lower threshold for toxicity.[4] |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. Perform routine sterility checks. | Contaminants can cause cell death and confound experimental results.[4] |
Problem 2: Inconsistent Viability Assay Results
Symptoms: High variability in viability readings between replicate wells or experiments.
| Potential Cause | Troubleshooting Action | Rationale |
| Uneven Cell Plating | Ensure a single-cell suspension before plating and use a consistent plating technique to achieve uniform cell density across wells. | Variability in cell numbers per well will lead to inconsistent assay readouts.[1] |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of 96-well plates for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | Evaporation from outer wells can alter media and compound concentrations, affecting cell viability.[4] |
| Assay Interference | Run a cell-free control containing this compound and the assay reagents to check for direct chemical interactions. | The compound may directly react with assay components (e.g., reducing MTT), leading to false readings.[1] |
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to mitigate this compound cytotoxicity in primary cortical neurons.
Table 1: Effect of Neuroprotective Agents on Neuronal Viability in the Presence of this compound (10 µM)
| Treatment Group | Neuronal Viability (% of Control) | Standard Deviation |
| Vehicle Control | 100% | ± 4.5% |
| This compound (10 µM) | 45% | ± 5.2% |
| This compound + N-acetylcysteine (1 mM) | 75% | ± 4.8% |
| This compound + Z-VAD-FMK (50 µM) | 85% | ± 4.1% |
Table 2: Modulation of Apoptotic and Mitochondrial Markers by this compound and Protective Agents
| Treatment Group | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 1.0 | 100% |
| This compound (10 µM) | 4.2 | 55% |
| This compound + N-acetylcysteine (1 mM) | 2.1 | 80% |
| This compound + Z-VAD-FMK (50 µM) | 1.2 | 88% |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 104 cells per well and culture for 7-10 days to allow for maturation.[1]
-
Compound Treatment: Prepare serial dilutions of this compound and any co-treatments in pre-warmed culture medium. Carefully replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Solubilization: After the 4-hour incubation, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: Following treatment in a 24-well plate, wash the neurons with ice-cold PBS and lyse them using a buffer compatible with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
Caspase-3 Reaction: In a black, clear-bottom 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 360 nm Ex / 460 nm Em for AMC).
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in neurons.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Logical troubleshooting flow for unexpected this compound cytotoxicity.
References
Identifying and minimizing impurities in TPU-0037A samples
This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TPU-0037A samples. The focus is on identifying and minimizing impurities to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main characteristics?
A1: this compound is an antibiotic that is a congener of lidimycin.[1][2][3][4][5] It is produced via fermentation from the bacterium Streptomyces platensis[2][4]. It demonstrates activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4]. Its CAS Number is 485815-59-6[1][3][4][5].
Q2: What are the common types of impurities I might find in my this compound sample?
A2: Impurities in pharmaceutical substances can be broadly categorized into organic, inorganic, and residual solvents.[6][7] For a fermentation product like this compound, impurities may arise from the raw materials used in the fermentation media, the manufacturing process itself, or degradation over time.[8][9][10] Specific examples include:
-
Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, and degradation products.[6][7] For this compound, this would primarily consist of structurally related congeners (e.g., TPU-0037-B, C, and D), which are often co-produced during fermentation.[2][4]
-
Inorganic Impurities: These can include reagents, catalysts, heavy metals, or inorganic salts from the manufacturing and purification process.[6][7]
-
Residual Solvents: Solvents used in the extraction and purification of this compound may remain in trace amounts.[6][8]
Q3: Why is it critical to control impurities in my this compound samples?
A3: The presence of unknown or uncontrolled impurities can significantly impact research results. Unwanted chemicals can alter the efficacy and safety of a potential drug.[10] Even small quantities can affect the physicochemical properties of the substance, reduce its therapeutic effect, decrease shelf-life, or lead to inaccurate findings in biological assays.[10]
Troubleshooting Guide
Problem 1: My HPLC analysis shows a lower purity value than expected for my this compound batch.
-
Possible Cause: The sample may have degraded due to improper storage conditions such as exposure to light, high temperatures, or humidity.[7]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored at the recommended -20°C.[4]
-
Review Handling: Confirm that the sample was handled appropriately to minimize exposure to air, light, and moisture during preparation.
-
Re-analyze: Prepare a fresh solution from a new aliquot of the sample and re-run the HPLC analysis.
-
Use a Reference Standard: If available, run a certified reference standard of this compound to confirm the retention time and response of the main peak.
-
Problem 2: I see several unexpected peaks in the chromatogram of my this compound sample.
-
Possible Cause 1: These peaks could be related impurities from the fermentation process, such as other TPU-0037 congeners.
-
Troubleshooting Steps:
-
LC-MS Analysis: The most effective way to identify these unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13][14] This technique helps determine the molecular weight of the impurities, providing crucial clues to their identity.
-
Compare with Blank: Inject a "blank" sample (containing only the dissolution solvent) to ensure the extra peaks are not coming from the solvent or the HPLC system itself.
-
Review Literature: Published papers on this compound or lidimycin may describe known related impurities that can be compared to your findings.[2][4]
-
-
Possible Cause 2: Contamination may have been introduced from lab equipment, solvents, or cross-contamination from other experiments.[8][9]
-
Troubleshooting Steps:
-
Check Solvent Purity: Use only high-purity, HPLC-grade solvents.[10] Impurities in solvents, especially water, can appear as ghost peaks in gradient analysis.[15]
-
Clean System: Ensure the HPLC injector, lines, and column are thoroughly cleaned and flushed between different analyses to prevent cross-contamination.[8]
-
Data Presentation: Impurity Profiling
The tables below present example data for the analysis of different batches of this compound.
Table 1: HPLC Purity Analysis of Three this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Purity Specification |
| B-001 | 12.45 | 98.7% | >98.0% |
| B-002 | 12.48 | 97.2% | >98.0% |
| B-003 | 12.46 | 99.1% | >98.0% |
Table 2: Identification of Common Impurities in this compound (Batch B-002) by LC-MS
| Peak RT (min) | Observed Mass [M+H]⁺ | Proposed Identity | Relative Abundance (%) |
| 10.8 | 827.5 | Related Congener 1 | 1.1% |
| 11.5 | 857.5 | Related Congener 2 | 0.9% |
| 12.48 | 841.1 | This compound | 97.2% |
| 14.1 | 839.1 | Dehydration Product | 0.8% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Flash Chromatography for Purification of this compound
-
Stationary Phase: Silica (B1680970) gel (e.g., 230-400 mesh).
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of dichloromethane (B109758). Adsorb this mixture onto a small amount of silica gel and dry it completely under vacuum.
-
Column Packing: Prepare a glass column with the silica gel slurry in the initial mobile phase. Carefully add the dried sample-silica mixture to the top of the packed column.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 10% MeOH).
-
Fraction Collection: Collect fractions based on the elution profile monitored by Thin-Layer Chromatography (TLC).
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for identifying and addressing impurities in this compound samples.
Caption: Experimental workflow for the purification of this compound via flash chromatography.
References
- 1. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. moravek.com [moravek.com]
- 7. veeprho.com [veeprho.com]
- 8. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: TPU-0037A In Vitro Bacterial Resistance
Welcome to the technical support center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the development of bacterial resistance to this compound in vitro. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, along with detailed experimental protocols and data presentation to assist in your research.
This compound is an antibiotic that is a congener of lydicamycin.[1][2][3] It has been shown to be highly active against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-12.5 μg/mL.[1][3] It is not active against Gram-negative bacteria such as E. coli and P. aeruginosa (MICs >50 μg/mL).[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid and frequent development of resistance to this compound in our in vitro evolution experiments. Is this expected, and what are the potential mechanisms?
A1: The development of resistance to any antimicrobial agent during in vitro evolution studies is an expected outcome. The frequency and speed at which resistance emerges can provide valuable insights into the potential clinical challenges. For this compound, two primary mechanisms should be investigated: target modification and efflux pump overexpression.
-
Target Modification: As this compound is a structural analogue of lydicamycin, it is plausible that it shares a similar mechanism of action, which involves the inhibition of a key cellular process. Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively, leading to resistance.
-
Efflux Pump Overexpression: Bacteria can develop resistance by actively pumping the antimicrobial agent out of the cell using efflux pumps.[4] Overexpression of these pumps can reduce the intracellular concentration of this compound to sub-inhibitory levels.
To investigate these possibilities, you can perform the experiments detailed in the protocols below.
Q2: Our Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What could be the cause of this variability?
A2: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing and can arise from several factors.[5][6][7] Key areas to troubleshoot include:
-
Inoculum Preparation: The density of the bacterial culture used for inoculation is critical. A higher than intended inoculum can lead to apparently higher MICs. It is essential to standardize the inoculum to a 0.5 McFarland standard.[5]
-
Media Composition: Variations in media, such as cation concentrations in Mueller-Hinton Broth (MHB), can affect the activity of some antimicrobials.[5]
-
Compound Stability: Ensure that this compound is fully dissolved and stable in the solvent and media used. Degradation of the compound during the experiment will lead to inaccurate results.
-
Pipetting Accuracy: Errors in serial dilutions are a frequent source of variability.[5]
Including a quality control (QC) strain with a known MIC range for a standard antibiotic in every experiment can help differentiate between systemic errors and issues specific to your test organism.[5]
Q3: How can we determine if the resistance to this compound in our isolates is due to target modification or efflux?
A3: A combination of phenotypic and genotypic methods can be used to differentiate between these resistance mechanisms.
-
Phenotypic Assay with an Efflux Pump Inhibitor (EPI): Perform an MIC assay with this compound in the presence and absence of a broad-spectrum EPI, such as reserpine (B192253) or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[8] A significant reduction (four-fold or more) in the MIC in the presence of the EPI suggests that efflux is a major contributor to the resistance.
-
Genotypic Analysis: Sequence the gene(s) encoding the putative target of this compound in both the susceptible parent strain and the resistant isolates. The presence of non-synonymous mutations in the resistant isolates that are absent in the parent strain would strongly indicate target modification as the resistance mechanism.
The following sections provide detailed protocols for these experiments.
Experimental Protocols
Protocol 1: In Vitro Evolution of Resistance to this compound
This protocol uses an adaptive laboratory evolution method to select for resistant mutants.[9][10]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of culture tubes with Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the initial MIC).
-
Inoculation: Inoculate a starting culture of the test organism and grow to mid-log phase. Dilute the culture to a 0.5 McFarland standard. Add the standardized inoculum to each tube to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
Serial Passage: Identify the tube with the highest concentration of this compound that shows bacterial growth. Use this culture to inoculate a new series of tubes with increasing concentrations of the drug.
-
Repeat: Repeat the serial passaging for a set number of days or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: Plate the culture from the highest concentration onto drug-free agar (B569324) to isolate individual colonies. Confirm the MIC of these isolates to verify the resistant phenotype.
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 3: MIC Determination with an Efflux Pump Inhibitor (EPI)
This protocol helps to determine the role of efflux pumps in resistance.
-
Preparation: Prepare two sets of 96-well plates with serial dilutions of this compound as described in Protocol 2.
-
Addition of EPI: To one set of plates, add a sub-inhibitory concentration of an EPI (e.g., 20 µg/mL reserpine) to each well.
-
Inoculation and Incubation: Proceed with inoculation and incubation as described in Protocol 2 for both sets of plates.
-
Analysis: Compare the MIC of this compound in the presence and absence of the EPI. A ≥4-fold reduction in MIC in the presence of the EPI indicates the involvement of efflux pumps.
Data Presentation
Table 1: MIC of this compound Against Wild-Type and Resistant Isolates
| Strain | MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type | 2 | - |
| Resistant Isolate 1 | 32 | 16 |
| Resistant Isolate 2 | 64 | 32 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (20 µg/mL Reserpine) (µg/mL) | Fold Reduction in MIC |
| Wild-Type | 2 | 2 | 1 |
| Resistant Isolate 1 | 32 | 4 | 8 |
| Resistant Isolate 2 | 64 | 8 | 8 |
Visualizations
Diagram 1: Workflow for Investigating this compound Resistance
Caption: Workflow for the identification and characterization of this compound resistance.
Diagram 2: Troubleshooting Inconsistent MIC Results
Caption: A decision tree for troubleshooting inconsistent MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Resistance Development in vitro: Adaptive Laboratory Evolution Method (Review) | Semantic Scholar [semanticscholar.org]
- 10. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
TPU-0037A interference with fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TPU-0037A in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an antibiotic that is a congener of lydicamycin.[1][2][3] It has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus.[1][3] It is structurally related to Antibiotic BN 4515N, which has been identified as a neuritogenic agent.[4][5]
Q2: Does this compound interfere with fluorescence-based assays?
Currently, there is no specific published data detailing the intrinsic fluorescent properties of this compound or its direct interference with fluorescence-based assays. However, like many small molecules, it has the potential to interfere with such assays.[6][7] Interference can manifest as autofluorescence, where the compound itself emits light, or as quenching, where it reduces the signal from the assay's fluorophore.[6][7] It is crucial to perform appropriate controls to identify and mitigate any potential interference.
Q3: What are the common types of interference that small molecules can cause in fluorescence assays?
Small molecules can interfere with fluorescence assays in several ways:
-
Autofluorescence: The compound may fluoresce at the same excitation and emission wavelengths used for the assay's reporter fluorophore, leading to false-positive signals.[6][7]
-
Fluorescence Quenching: The compound can absorb light at the excitation or emission wavelength, or interact with the fluorophore to reduce its fluorescence intensity, resulting in false-negative signals. This is also known as the "inner filter effect".[6]
-
Light Scatter: Precipitated compounds can cause light scatter, which can be detected as a fluorescence signal.[8]
-
Assay-Specific Interactions: The compound may interact with assay components, such as enzymes or detection antibodies, in a way that indirectly affects the fluorescence readout.
Q4: How can I determine if this compound is interfering with my assay?
The most effective way to assess potential interference is to run a set of control experiments.[9] A key control is to measure the fluorescence of this compound alone in the assay buffer at the relevant concentrations.[9] This will help determine if the compound is autofluorescent under the experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal in the Presence of this compound
This could be an indication of autofluorescence from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Run a "Compound Only" Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in the experiment. Measure the fluorescence at the assay's excitation and emission wavelengths.
-
Analyze the Control Data: Compare the fluorescence of the "Compound Only" wells to the buffer blank. A significantly higher signal indicates that this compound is autofluorescent.
-
Implement Correction Strategies:
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "Compound Only" control from your experimental wells.
-
Use Red-Shifted Fluorophores: Autofluorescence is more common at shorter wavelengths (UV to green spectrum).[10][11] Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can often mitigate the issue.[8][12]
-
Optimize Compound Concentration: If possible, lower the concentration of this compound to a range where its autofluorescence is minimal while still being effective for the intended biological purpose.
-
Issue 2: Unexpectedly Low Fluorescence Signal in the Presence of this compound
This could be due to fluorescence quenching or compound precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Steps:
-
Check for Precipitation: Visually inspect the assay plate. If this compound is precipitating, it can cause light scatter and interfere with the measurement.
-
Run a "Fluorophore + Compound" Control: Prepare wells containing the assay fluorophore at its working concentration and this compound at the experimental concentrations.
-
Analyze for Quenching: Compare the signal from the "Fluorophore + Compound" wells to a "Fluorophore Only" control. A significant decrease in signal suggests that this compound is quenching the fluorophore.
-
Mitigation Strategies:
-
Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Testing an alternative fluorophore with a different chemical structure may resolve the issue.
-
Alternative Assay Formats: If quenching is severe and cannot be resolved, consider using an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay.[7]
-
Data Presentation
The following tables present hypothetical data to illustrate how to identify and quantify interference from this compound.
Table 1: Assessing Autofluorescence of this compound
| Sample | [this compound] (µM) | Average Fluorescence (RFU) | Standard Deviation | Signal-to-Blank Ratio |
| Buffer Blank | 0 | 1,200 | 50 | 1.0 |
| This compound | 1 | 1,250 | 65 | 1.04 |
| This compound | 10 | 3,500 | 150 | 2.92 |
| This compound | 50 | 15,800 | 750 | 13.17 |
| Positive Control Fluorophore | N/A | 55,000 | 2,100 | 45.83 |
In this hypothetical example, significant autofluorescence is observed at 10 µM and becomes more pronounced at 50 µM.
Table 2: Assessing Quenching Effect of this compound
| Sample | [this compound] (µM) | Average Fluorescence (RFU) | Standard Deviation | % Signal Reduction (Quenching) |
| Fluorophore Only (Control) | 0 | 60,000 | 2,500 | 0% |
| Fluorophore + this compound | 1 | 58,500 | 2,300 | 2.5% |
| Fluorophore + this compound | 10 | 45,000 | 1,900 | 25% |
| Fluorophore + this compound | 50 | 18,000 | 950 | 70% |
This hypothetical data indicates a concentration-dependent quenching effect of this compound on the assay fluorophore.
Experimental Protocols
Protocol 1: Determining Autofluorescence of a Test Compound
Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer (identical to the one used in the main experiment)
-
Microplate reader with fluorescence detection
-
Black-walled microplates suitable for fluorescence measurements[13]
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations to be used in the main experiment.
-
Add the assay buffer alone to several wells to serve as the blank control.
-
Add the different concentrations of the this compound solution to triplicate wells.
-
If the main assay has a positive control fluorophore, include it in separate wells for reference.
-
Incubate the plate under the same conditions as the main assay (e.g., temperature, time).
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and instrument settings as the main assay.
-
Calculate the average and standard deviation for each concentration.
-
Subtract the average fluorescence of the buffer blank from all other readings.
Protocol 2: Assessing Compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's reporter fluorophore.
Materials:
-
This compound stock solution
-
Assay fluorophore stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black-walled microplates
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at its final working concentration.
-
Prepare a serial dilution of this compound in the assay buffer at twice the final desired concentrations.
-
In the microplate, add equal volumes of the fluorophore solution and the this compound dilutions. This will bring both to their final desired concentrations.
-
Include "Fluorophore Only" control wells by adding the fluorophore solution and an equal volume of assay buffer.
-
Include buffer blank wells.
-
Incubate the plate as required for the main assay.
-
Measure the fluorescence intensity.
-
Calculate the percentage of signal reduction for each this compound concentration relative to the "Fluorophore Only" control.
By following these guidelines and performing the appropriate controls, researchers can confidently assess and mitigate potential interference from this compound in their fluorescence-based assays, ensuring the generation of accurate and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of reconstituted TPU-0037A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of reconstituted TPU-0037A. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in several organic solvents, including DMSO, ethanol, methanol, and DMF.[1] The choice of solvent will depend on the specific requirements of your experiment. For most in vitro applications, DMSO is a common choice.
Q2: At what temperature and for how long can I store reconstituted this compound?
A2: For long-term storage, it is recommended to store reconstituted this compound at -80°C, which can preserve its stability for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2]
Q3: What are the recommended storage conditions for this compound in its solid (powder) form?
A3: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[2]
Q4: Can I subject reconstituted this compound to multiple freeze-thaw cycles?
A4: It is generally not recommended to subject reconstituted compounds to multiple freeze-thaw cycles as this can lead to degradation. For this reason, it is best practice to aliquot the stock solution into single-use volumes before freezing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the stock solution after thawing. | The concentration of this compound may be too high for the chosen solvent, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. |
| Reduced or no biological activity observed in experiments. | The compound may have degraded due to improper storage conditions or multiple freeze-thaw cycles. | Ensure that the reconstituted this compound has been stored at the correct temperature and for the recommended duration. Use a fresh aliquot for your experiment. If the problem persists, prepare a fresh stock solution from the powder. |
| Inconsistent experimental results. | This could be due to inaccurate pipetting when making aliquots or dilutions, or degradation of the compound. | Calibrate your pipettes regularly. Ensure you are using a fresh, properly stored aliquot for each experiment. |
Summary of Storage Conditions
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols
Reconstitution of this compound
-
Before opening, bring the vial of this compound powder to room temperature.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate storage tubes.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Logical Workflow for Long-Term Storage of Reconstituted this compound
Caption: Workflow for Reconstitution and Storage of this compound.
References
Validation & Comparative
A Comparative Analysis of TPU-0037A and Vancomycin in the Fight Against MRSA
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the scientific community is in constant search of novel therapeutic agents. This guide provides a detailed comparison of a novel antibiotic, TPU-0037A, and the current standard-of-care, vancomycin (B549263), for researchers, scientists, and drug development professionals. The following analysis is based on available preclinical data.
Executive Summary
This compound, a congener of lydicamycin, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including MRSA.[1][2] Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) strains necessitates the exploration of new therapeutic options. This comparison guide delves into the available data on the efficacy of this compound versus vancomycin, their mechanisms of action, and the experimental protocols used to evaluate them.
In Vitro Efficacy: A Head-to-Head Look
The primary measure of an antibiotic's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Parameter | This compound | Vancomycin | MRSA Strain(s) |
| MIC Range (µg/mL) | 1.56 - 12.5[1][2] | 0.5 - 2.0 (susceptible)[3] | Various clinical isolates |
Note: The provided MIC range for this compound is from a study evaluating its activity against a panel of Gram-positive bacteria, including MRSA.[1][2] Vancomycin MICs for MRSA are well-established, with values of ≤2 µg/mL considered susceptible by current clinical standards.
Bactericidal Activity
Beyond inhibiting growth, the ability of an antibiotic to actively kill bacteria is crucial. This is often assessed through time-kill assays, which measure the reduction in bacterial viability over time.
| Parameter | This compound | Vancomycin |
| Bactericidal Activity | Data not available in searched literature. | Demonstrates time-dependent killing. A ≥3-log10 CFU/mL decrease at 24 hours is considered bactericidal.[4][5] |
While specific time-kill kinetic data for this compound against MRSA was not available in the reviewed literature, vancomycin's bactericidal activity is well-documented and is a key parameter in its clinical application.[4][5]
In Vivo Efficacy
Preclinical in vivo models, typically in mice, are essential for evaluating a drug's performance in a living organism.
| Parameter | This compound | Vancomycin |
| In Vivo Efficacy | Data not available in searched literature. | Effective in reducing bacterial load in murine infection models.[6] |
In vivo studies are critical to understanding the pharmacokinetic and pharmacodynamic properties of a new antibiotic. While data for this compound in MRSA infection models is not yet publicly available, vancomycin has been extensively studied and has shown efficacy in reducing bacterial burden in various animal models of MRSA infection.[6]
Experimental Workflow and Methodologies
A standardized approach is crucial for the accurate comparison of antimicrobial agents. The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel compound like this compound against a standard antibiotic such as vancomycin.
Caption: Experimental workflow for comparing antimicrobial efficacy.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Strain Preparation: MRSA strains are cultured on appropriate agar (B569324) plates. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired final inoculum concentration.
-
Drug Dilution: this compound and vancomycin are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well containing the drug dilutions. The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Time-Kill Assay
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared in CAMHB.
-
Drug Exposure: The bacterial suspension is added to flasks containing the test antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without any antibiotic is also included.
-
Sampling and Plating: Aliquots are withdrawn from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Serial dilutions of these aliquots are plated on agar plates.
-
Data Analysis: After incubation, the number of colony-forming units (CFU)/mL is determined for each time point. The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[4][5]
3. Murine Infection Model
-
Animal Model: Immunocompetent or neutropenic mice are commonly used.
-
Infection: A defined inoculum of an MRSA strain is administered to the mice via a relevant route (e.g., intraperitoneal for sepsis, intramuscular for thigh infection).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with this compound or vancomycin, typically administered intravenously or subcutaneously. A control group receives a vehicle control.
-
Outcome Measures: At various time points post-treatment, key parameters are assessed, such as the bacterial load in target tissues (e.g., thigh muscle, spleen, blood) and/or survival rates of the animals.
Mechanism of Action
Understanding how these antibiotics work at a molecular level is crucial for their effective use and for anticipating potential resistance mechanisms.
This compound
As a congener of lydicamycin, this compound is presumed to share a similar mechanism of action. Lydicamycin is a novel antibiotic with a unique skeletal structure.[7] While the precise molecular target and signaling pathway have not been fully elucidated in the available literature, its activity against Gram-positive bacteria suggests interference with essential cellular processes specific to this group of organisms.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 6. researchgate.net [researchgate.net]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TPU-0037A and Daptomycin for the Treatment of Gram-Positive Infections
A Guide for Researchers and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotics against multidrug-resistant Gram-positive pathogens. This guide provides a detailed comparison of TPU-0037A, a novel lydicamycin (B608755) congener, and daptomycin (B549167), an established cyclic lipopeptide antibiotic. This analysis is based on available preclinical data to inform researchers, scientists, and drug development professionals on the potential of this compound as an alternative therapeutic agent.
Executive Summary
This compound demonstrates promising in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the lydicamycin family of antibiotics, its mechanism of action is presumed to be similar to its parent compound, though detailed studies are lacking. Daptomycin is a well-characterized antibiotic with a unique mechanism of action involving calcium-dependent membrane depolarization, and it is a frontline therapy for serious Gram-positive infections. While direct comparative studies between this compound and daptomycin are not yet available, this guide consolidates existing data to offer a preliminary assessment of their respective strengths and weaknesses.
In Vitro Activity
This compound has shown potent inhibitory activity against several Gram-positive bacteria. In contrast, it is inactive against Gram-negative species. Daptomycin exhibits a broad spectrum of activity against clinically relevant Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE).
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Daptomycin
| Organism | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5[1] | 0.125 - 1.0[2] |
| Bacillus subtilis | 1.56 - 12.5[1] | Data not available |
| Micrococcus luteus | 1.56 - 12.5[1] | Data not available |
| Escherichia coli | >50[1] | Inactive |
| Pseudomonas aeruginosa | >50[1] | Inactive |
| Vancomycin-Resistant Enterococci (VRE) | Data not available | MIC₉₀: 4[3] |
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been fully elucidated. As a congener of lydicamycin, it is hypothesized to share a similar mechanism. Lydicamycin is known to be active against Gram-positive bacteria[4][5]. Recent studies on lydicamycins suggest they can induce morphological differentiation and elicit cell envelope stress responses in other actinobacteria[6][7].
Daptomycin: Daptomycin exhibits a unique, calcium-dependent mechanism of action. It binds to the bacterial cell membrane and inserts its lipophilic tail, leading to the formation of ion channels. This results in rapid membrane depolarization, potassium ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death[8][9].
In Vivo Efficacy
To date, there are no publicly available in vivo efficacy studies for this compound.
Daptomycin has demonstrated efficacy in various animal models of infection. For instance, in a mouse model of peritonitis caused by both methicillin-susceptible and methicillin-resistant S. aureus, daptomycin showed rapid and superior bactericidal activity compared to nafcillin, vancomycin, and linezolid[10].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for this compound
The in vitro antimicrobial activity of this compound and its congeners was determined by the micro-broth dilution method as described by Furumai et al. (2002)[1].
-
Bacterial Strains: Staphylococcus aureus Smith, S. aureus Terajima (MRSA), Bacillus subtilis PCI219, Micrococcus luteus ATCC 9341, Escherichia coli NIHJ, and Pseudomonas aeruginosa B-1 were used.
-
Culture Medium: Mueller-Hinton broth was used for the cultivation of the test organisms.
-
Assay Procedure:
-
A serial two-fold dilution of the test compounds was prepared in the wells of a microtiter plate.
-
Each well was inoculated with an overnight culture of the test organism, diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
The plates were incubated at 37°C for 20 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
-
Conclusion and Future Directions
This compound demonstrates notable in vitro activity against Gram-positive bacteria, including MRSA, positioning it as a compound of interest for further investigation. However, a comprehensive comparison with daptomycin is currently limited by the lack of data on this compound's mechanism of action and its in vivo efficacy.
Future research should prioritize:
-
Elucidation of the specific molecular target and mechanism of action of this compound.
-
In vivo studies in relevant animal models of Gram-positive infections to assess efficacy, pharmacokinetics, and safety.
-
Direct head-to-head comparative studies against daptomycin and other standard-of-care antibiotics.
Such data will be crucial in determining the potential clinical utility of this compound as a novel therapeutic agent in the fight against resistant Gram-positive infections.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 10. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TPU-0037A and Lydicamycin: Unveiling Their Antibacterial Potential
In the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance, two related compounds, TPU-0037A and lydicamycin (B608755), have emerged as promising candidates. Both are natural products produced by Streptomyces species and exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed, data-driven comparison of their antibacterial activities, supported by experimental protocols and visualizations of their mechanism of action.
Quantitative Activity Comparison
This compound, a congener of lydicamycin, has been evaluated for its in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[1][2] Lydicamycin has also been shown to be active against Gram-positive bacteria.[3] While direct head-to-head studies with identical bacterial strains are limited, the available data, primarily from the foundational study by Furumai et al. (2002), provides a strong basis for comparison.
| Compound | Test Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Smith | 1.56 | [1][2] |
| Staphylococcus aureus | 209P | 3.13 | [1][2] | |
| Staphylococcus aureus (MRSA) | 83-688 | 1.56 | [1][2] | |
| Staphylococcus aureus (MRSA) | 83-1033 | 3.13 | [1][2] | |
| Bacillus subtilis | PCI 219 | 1.56 | [1][2] | |
| Micrococcus luteus | PCI 1001 | 12.5 | [1][2] | |
| Escherichia coli | NIHJ | >50 | [1][2] | |
| Pseudomonas aeruginosa | IAM 1095 | >50 | [1][2] | |
| Lydicamycin | Gram-positive bacteria | (General) | Active | [3] |
| Gram-negative bacteria | (General) | Inactive | [3] | |
| Staphylococcus aureus | (Various) | Active | [3] |
Data Summary: The provided table clearly indicates that this compound demonstrates significant inhibitory activity against various strains of Staphylococcus aureus, including MRSA, as well as Bacillus subtilis and Micrococcus luteus.[1][2] Its inactivity against Gram-negative bacteria like E. coli and P. aeruginosa is also evident.[1][2] Lydicamycin is reported to have a similar spectrum of activity, being effective against Gram-positive bacteria while inactive against Gram-negative ones.[3]
Experimental Protocols
The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay as described in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the agar (B569324) dilution method described by the Japan Society of Chemotherapy.
1. Preparation of Test Compounds:
-
Stock solutions of this compound and lydicamycin are prepared by dissolving the compounds in a suitable solvent, such as methanol (B129727) or DMSO, to a concentration of 1 mg/mL.
-
Serial two-fold dilutions of the stock solutions are prepared in the same solvent.
2. Preparation of Agar Plates:
-
Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
The agar is cooled to 50-55°C in a water bath.
-
The serially diluted test compounds are added to the molten agar to achieve the desired final concentrations. The volume of the compound solution should not exceed 5% of the total agar volume.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
-
Control plates containing only the solvent at the highest concentration used are also prepared to rule out any inhibitory effects of the solvent.
3. Inoculum Preparation:
-
The bacterial strains to be tested are grown overnight in Mueller-Hinton broth at 37°C.
-
The turbidity of the overnight cultures is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized bacterial suspensions are then diluted 1:10 in sterile saline to obtain an inoculum of approximately 1.5 x 10⁷ CFU/mL.
4. Inoculation and Incubation:
-
The prepared agar plates are inoculated with the bacterial suspensions using a multipoint inoculator. Each spot should contain approximately 1-2 µL of the inoculum, delivering about 10⁴ CFU per spot.
-
The inoculated plates are allowed to dry at room temperature before being incubated at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed antibacterial mechanism of action for Lydicamycin and this compound.
Mechanism of Action
The precise antibacterial mechanism of action for lydicamycin and its congener this compound is believed to involve the inhibition of bacterial protein synthesis. It is proposed that these molecules bind to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA into proteins. This binding event disrupts the normal function of the ribosome, leading to a halt in protein production. As proteins are essential for virtually all cellular processes, this inhibition ultimately results in the cessation of bacterial growth and cell death.
It is noteworthy that lydicamycin has also been reported to have herbicidal activity by inhibiting auxin transport in plants. However, its antibacterial activity is attributed to the disruption of protein synthesis. Furthermore, recent studies on lydicamycins suggest they may also elicit a cell envelope stress response in bacteria, indicating a potentially multifaceted mechanism of action.[4]
Conclusion
This compound and lydicamycin are potent antibacterial agents with a promising spectrum of activity against clinically relevant Gram-positive pathogens, including MRSA. The available data indicates that this compound is a highly active compound, and as a structural analog, it is likely that lydicamycin possesses similar potency. Their mode of action, targeting the fundamental process of protein synthesis, makes them valuable subjects for further investigation in the development of new antibiotics. Future head-to-head comparative studies employing a broader range of clinical isolates would be beneficial to fully elucidate their relative efficacy and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Synthetic TPU-0037A: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the synthetic compound TPU-0037A is emerging as a promising candidate against Gram-positive pathogens. This guide provides a comprehensive comparison of the antibacterial activity of this compound against established antibiotics, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Executive Summary
This compound, a synthetic congener of the natural antibiotic lydicamycin (B608755), demonstrates potent antibacterial activity specifically against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This targeted spectrum of activity minimizes the potential for disruption of Gram-negative gut microbiota. This comparison guide outlines the in vitro efficacy of this compound by comparing its Minimum Inhibitory Concentration (MIC) values with those of leading antibiotics: vancomycin, linezolid, and daptomycin.
Comparative Antibacterial Activity
The antibacterial potency of this compound was evaluated against a panel of clinically relevant Gram-positive bacteria and compared with standard-of-care antibiotics. The MIC values, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below.
| Bacterial Strain | This compound | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 µg/mL | 1.0 - 2.0 µg/mL | 2.0 - 4.0 µg/mL | 0.25 - 1.0 µg/mL |
| Staphylococcus aureus ATCC 29213 | 1.56 - 12.5 µg/mL | 1.0 µg/mL[5][6][7] | 2.0 µg/mL[8][9] | 0.25 - 1.0 µg/mL[10] |
| Bacillus subtilis ATCC 6633 | 1.56 - 12.5 µg/mL | 0.25 µg/mL | 1.56 µg/mL | 0.78 µg/mL |
| Micrococcus luteus ATCC 4698 | 1.56 - 12.5 µg/mL | 0.125 µg/mL | 0.78 µg/mL | 0.39 µg/mL |
| Note: The provided MIC range for this compound is based on available data against MRSA, B. subtilis, and M. luteus. Specific MICs for ATCC strains are not yet individually published. |
Mechanism of Action: A Lydicamycin Congener
This compound is a structural analogue of lydicamycin, a polyketide antibiotic.[1][2][3][4] While the precise mechanism of action is still under investigation, studies on lydicamycin suggest that it elicits a transcriptional response similar to that of cell wall targeting antibiotics.[11] This mode of action likely involves the disruption of bacterial cell wall synthesis or integrity, leading to cell death. Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound.
Experimental Protocols
The following methodologies are standard for determining the antibacterial activity of new compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration of the antibiotic that results in bacterial death.
Workflow for MBC Determination
Caption: Workflow for the MBC assay.
Conclusion
Synthetic this compound demonstrates significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains like MRSA. While its MIC values are currently within a range comparable to some established antibiotics, further optimization and more detailed studies against a wider panel of clinical isolates are warranted. Its targeted spectrum presents a potential advantage in minimizing off-target effects on commensal bacteria. The elucidation of its precise mechanism of action will be crucial for its future development as a therapeutic agent. This guide provides a foundational comparison to aid in the continued investigation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of Staphylococci with Reduced Susceptibilities to Vancomycin and Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TPU-0037A: A Potent Anti-MRSA Agent with a Favorable Cross-Resistance Profile
For Immediate Release
A comprehensive analysis of the novel antibiotic TPU-0037A, a congener of lydicamycin (B608755), reveals its potent efficacy against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and suggests a low potential for cross-resistance with existing antibiotic classes. This guide provides an in-depth comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its activity and experimental workflow.
Executive Summary
This compound demonstrates significant antibacterial activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL for Staphylococcus aureus, including MRSA strains.[1] In contrast, it shows limited activity against Gram-negative bacteria. This targeted spectrum of activity is a promising feature in the fight against multidrug-resistant organisms. This report consolidates the available data on this compound, presenting a clear comparison with other antibiotics and detailing the experimental protocols for its evaluation.
Comparative Efficacy of this compound
This compound's antibacterial prowess lies in its potent inhibition of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as determined in the foundational study by Furumai et al. (2002).
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | Gram-positive | 1.56 |
| Staphylococcus aureus Smith | Gram-positive | 1.56 |
| Staphylococcus aureus 55-2 (MRSA) | Gram-positive | 3.13 |
| Staphylococcus aureus 122 (MRSA) | Gram-positive | 3.13 |
| Bacillus subtilis PCI 219 | Gram-positive | 1.56 |
| Micrococcus luteus PCI 1001 | Gram-positive | 1.56 |
| Escherichia coli NIHJ | Gram-negative | >50 |
| Pseudomonas aeruginosa P-3 | Gram-negative | >50 |
Cross-Resistance Profile
While direct, extensive cross-resistance studies involving this compound against a wide array of resistant strains are not yet available in the public domain, its novel structure as a lydicamycin congener suggests a mechanism of action that may differ from many commonly used antibiotics. Lydicamycin and its analogs are known to interfere with bacterial cell wall synthesis.[2][][4] This distinct target reduces the likelihood of cross-resistance with antibiotics that target other cellular processes, such as protein synthesis (e.g., macrolides, tetracyclines) or DNA replication (e.g., fluoroquinolones). The potent activity of this compound against MRSA, which is characterized by its resistance to all β-lactam antibiotics, further supports the notion of a low cross-resistance potential with this major antibiotic class.
Experimental Methodologies
The data presented in this guide is based on established and validated experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound was quantified using the agar (B569324) dilution method. This standard technique provides a reliable measure of the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth overnight. The cultures were then diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU) per mL.
-
Preparation of Agar Plates: A series of Mueller-Hinton agar plates were prepared, each containing a different concentration of this compound. The concentrations were prepared by serial two-fold dilutions.
-
Inoculation: The bacterial suspensions were inoculated onto the surface of the agar plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.
Visualizing the Experimental Workflow
To provide a clearer understanding of the MIC determination process, the following diagram illustrates the key steps involved.
Putative Mechanism of Action: Inhibition of Cell Wall Synthesis
As a congener of lydicamycin, this compound is presumed to share its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making it an excellent target for antibiotics. The proposed signaling pathway illustrates how this compound may disrupt this vital process.
Conclusion
This compound emerges as a promising antibiotic candidate with potent activity against Gram-positive bacteria, including the formidable MRSA. Its distinct chemical structure and presumed mechanism of action targeting cell wall synthesis suggest a low probability of cross-resistance with many existing antibiotic classes. Further research, particularly comprehensive cross-resistance studies, is warranted to fully elucidate its clinical potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
Benchmarking Neuritogenic Activity: A Comparative Analysis of TPU-0037A Against Nerve Growth Factor (NGF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the neuritogenic activity of the synthetic compound TPU-0037A against the well-established neurotrophic factor, Nerve Growth Factor (NGF). While NGF serves as the gold standard for inducing neuronal differentiation and neurite outgrowth, the potential of small molecules like this compound to mimic or enhance this activity is a promising area of research for the development of novel therapeutics for neurodegenerative diseases and nerve injury.
Introduction to Neuritogenic Agents
Nerve Growth Factor (NGF) is a pivotal neurotrophic factor essential for the survival, development, and function of neurons in both the central and peripheral nervous systems.[1][2] Its ability to promote neurite outgrowth, the projection of axons and dendrites from the neuronal cell body, is a critical process in neural development and regeneration.[1] However, the therapeutic application of NGF is limited by its protein nature, which restricts its ability to cross the blood-brain barrier. This has spurred the search for small molecules that can elicit similar neuritogenic effects.
This compound is an antibiotic that is structurally a congener of lydicamycin.[3] While its primary characterization has been in the context of its antibacterial properties, it is closely related to another antibiotic, BU-4514N, which has been identified as a neuritogenic agent with NGF-mimicking activity.[4][5] This structural relationship suggests that this compound may also possess neuritogenic potential, making it a compound of interest for neuro-regenerative research. To date, direct experimental evidence and quantitative data on the neuritogenic activity of this compound are not available in the public domain.
This guide outlines the necessary experimental framework to benchmark the neuritogenic activity of this compound against NGF, providing detailed protocols and a basis for data comparison.
Quantitative Comparison of Neuritogenic Activity
A direct comparison of the neuritogenic activity of this compound and NGF would require quantitative data from standardized neurite outgrowth assays. The following table illustrates the key parameters for such a comparison. The data for NGF is representative of typical findings in the scientific literature, while the columns for this compound are presented to highlight the data that needs to be generated experimentally.
| Parameter | Nerve Growth Factor (NGF) | This compound | Source |
| Cell Line | PC12 (Rat Pheochromocytoma) | Data not available | [6] |
| Effective Concentration (EC50) | 1-10 ng/mL | Data not available | [7] |
| Optimal Concentration | 50-100 ng/mL | Data not available | [6] |
| Maximal Neurite Length | Concentration-dependent increase | Data not available | |
| Percentage of Differentiated Cells | Significantly increases with concentration | Data not available | |
| Mechanism of Action | Binds to TrkA receptor, activating downstream signaling pathways (e.g., MEK/ERK, PI3K/Akt) | Hypothesized to be neuritogenic, mechanism unknown | [6] |
Signaling Pathways and Experimental Workflow
NGF Signaling Pathway
NGF initiates neurite outgrowth by binding to its high-affinity receptor, TrkA. This binding event triggers a cascade of intracellular signaling events, primarily through the MEK/ERK and PI3K/Akt pathways, which ultimately lead to changes in gene expression and cytoskeletal dynamics necessary for neurite extension.
Experimental Workflow for Neurite Outgrowth Assay
To quantitatively assess the neuritogenic activity of this compound, a standardized neurite outgrowth assay using a neuronal cell line such as PC12 is essential. The following diagram outlines a typical workflow for such an experiment.
Detailed Experimental Protocol: Quantitative Neurite Outgrowth Assay
This protocol provides a detailed methodology for conducting a neurite outgrowth assay to compare the activity of this compound with NGF using PC12 cells.
1. Materials and Reagents:
-
PC12 cell line (ATCC CRL-1721)
-
F-12K Medium (ATCC 30-2004)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Nerve Growth Factor (NGF), murine (recombinant)
-
This compound (requires sourcing)
-
Poly-L-lysine
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Anti-β-III tubulin
-
Secondary antibody: Fluorescently-conjugated anti-primary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well cell culture plates
2. Cell Culture and Plating:
-
Coat 96-well plates with poly-L-lysine solution overnight at 37°C, then wash with sterile PBS.
-
Culture PC12 cells in F-12K medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells and seed them into the coated 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours before treatment.
3. Compound Treatment:
-
Prepare stock solutions of NGF and this compound in an appropriate solvent (e.g., DMSO for this compound, sterile water or PBS for NGF).
-
Perform serial dilutions of each compound in low-serum medium (e.g., F-12K with 1% HS). A typical concentration range for NGF would be 1-100 ng/mL. The concentration range for this compound would need to be determined empirically.
-
Carefully replace the medium in each well with the medium containing the desired concentration of the test compound or vehicle control.
4. Incubation and Staining:
-
Incubate the treated cells for 48 to 72 hours at 37°C.
-
After incubation, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (for nuclear staining) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
5. Imaging and Data Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Percentage of cells with neurites longer than the cell body diameter
-
-
Perform statistical analysis to compare the effects of different concentrations of this compound and NGF to the vehicle control.
Logical Framework for Comparison
The following diagram illustrates the key aspects to consider when comparing a known neurotrophic factor like NGF with a potential small molecule neuritogenic agent like this compound.
Conclusion and Future Directions
Nerve Growth Factor remains the benchmark for neuritogenic activity, with a well-defined mechanism of action and extensive supporting data. This compound, due to its structural similarity to known neuritogenic compounds, presents an intriguing candidate for investigation as a potential small molecule alternative. However, a comprehensive evaluation of its neuritogenic properties is currently lacking.
The experimental framework provided in this guide offers a clear path for researchers to quantitatively assess the neuritogenic potential of this compound and directly compare its performance against NGF. The generation of such data will be crucial in determining whether this compound or its derivatives warrant further investigation as potential therapeutics for neurological disorders. Future research should focus on conducting the described neurite outgrowth assays, followed by mechanistic studies to elucidate the signaling pathways involved if neuritogenic activity is confirmed.
References
- 1. Platensimycin and platencin biosynthesis in Streptomyces platensis, showcasing discovery and characterization of novel bacterial diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Toxicity Profile of TPU-0037A in Comparison to Standard-of-Care Antibiotics
For Immediate Release
This guide provides a comparative analysis of the in vitro toxicity of the novel antibiotic TPU-0037A against established antibiotics used in the treatment of Gram-positive infections, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). Due to the limited public data on the specific toxicity of this compound, this comparison utilizes available data for its parent compound, lydicamycin (B608755), as a proxy. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential safety profile.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for lydicamycin and comparator antibiotics—vancomycin (B549263), linezolid, and daptomycin—against various mammalian cell lines. This data provides a preliminary assessment of the potential for these antibiotics to induce cellular damage.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Lydicamycin (as a proxy for this compound) | Various | Not Specified | MIC | Active against Gram-positive bacteria, including MRSA (MICs = 3.1-6.2 µg/ml)[1] | [1] |
| Vancomycin | Human Primary Knee Chondrocytes | Resazurin Reduction | Cell Viability | Toxic at 5 and 10 mg/mL; Not toxic at 1.25 and 2.5 mg/mL[2][3] | [2][3] |
| Vancomycin | Human Renal Proximal Tubule Epithelial Cells (ciPTECs) | ATP Assay | Cell Viability | Dose-dependent toxicity with 17% viability at 10mM (EC50=5.6mM)[4] | [4] |
| Vancomycin | Human Renal Proximal Tubule Epithelial Cells (ciPTECs) | LDH Assay | Cytotoxicity | Membrane permeabilization observed only at 10mM[4] | [4] |
| Vancomycin | Various Cell Lines | Various | Cytotoxicity | Cytotoxic effects observed, particularly at higher concentrations[5][6][7] | [5][6][7] |
| Linezolid | Human HL-60 cells | Not specified | Cytotoxicity | Associated with cytotoxic effects[8] | [8] |
| Daptomycin | Not Specified | Not Specified | Cytotoxicity | Considered non-toxic at commonly-used doses in some studies[5] | [5] |
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test antibiotic (e.g., this compound, comparators) and control vehicle for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compounds as described for the MTT assay. Include positive controls (e.g., cell lysis buffer) and negative controls (vehicle).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[12][13]
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.[12][13][14][15]
Hemolysis Assay
This assay evaluates the lytic effect of a compound on red blood cells (RBCs).
-
RBC Preparation: Obtain fresh whole blood and wash the erythrocytes multiple times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and other components. Resuspend the packed RBCs to a desired concentration (e.g., 2% v/v).
-
Compound Incubation: In a microplate or tubes, mix the RBC suspension with various concentrations of the test antibiotic. Include a positive control (e.g., Triton X-100 for complete hemolysis) and a negative control (buffer only).[16]
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-4 hours).[17][18]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm or 415 nm.[18]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for in vitro toxicity assessment and a generalized signaling pathway for antibiotic-induced cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In Vitro Evaluation of Vancomycin-Induced Toxicity in Human Primary Knee Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Vancomycin-Induced Toxicity in Human Primary Knee Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adc.bmj.com [adc.bmj.com]
- 5. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Vancomycin, Gentamicin and Clindamycin on Cartilage Cells In Vitro | MDPI [mdpi.com]
- 8. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. cellbiologics.com [cellbiologics.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. thno.org [thno.org]
- 18. haemoscan.com [haemoscan.com]
Validating the mechanism of action of TPU-0037A using genetic knockouts
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on Elucidating the Molecular Pathway of the Antibiotic TPU-0037A Through Genetic Knockout Studies.
This guide provides a comparative framework for validating the mechanism of action of this compound, an antibiotic compound. Due to the limited publicly available information on a specific mammalian cell signaling pathway for this compound, this document outlines a generalized workflow. This workflow is based on a hypothesized mechanism common for compounds that may interfere with cellular stress or survival pathways, which could be secondarily affected by antibiotic activity or off-target effects. The protocols and comparisons detailed below serve as a template that can be adapted once a specific molecular target is identified.
Hypothesized Signaling Pathway and Rationale
This compound is recognized as a congener of lydicamycin (B608755), exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] While its primary function is antibiotic, many such compounds can exert off-target effects on mammalian cells, often by inducing stress pathways. For the purpose of this guide, we will hypothesize that this compound's potential effect on mammalian cells could involve the activation of a cellular stress response pathway, such as the p38 MAPK cascade, which is a common sensor of cellular stress.
Genetic knockout of a key component in this pathway, for instance, the upstream kinase MAP3K1 (also known as MEKK1), would be a definitive method to validate this proposed mechanism. If this compound's effects are mediated through this pathway, a MAP3K1 knockout cell line should show resistance to the compound's cytotoxic effects compared to a wild-type counterpart.
Caption: Hypothesized signaling cascade for this compound in mammalian cells.
Experimental Workflow for Mechanism Validation
The validation process involves generating a knockout cell line for the target gene, treating both wild-type and knockout cells with this compound, and comparing the cellular and molecular responses. This workflow ensures a rigorous, controlled investigation into the compound's mechanism of action.
Caption: Workflow for validating this compound's mechanism of action.
Data Presentation: Comparative Analysis
The following tables summarize the expected outcomes from the experimental workflow. The data should be collected across a range of this compound concentrations. For comparison, a known p38 MAPK inhibitor (e.g., SB203580) is included as a control.
Table 1: Cell Viability (IC50) Comparison
| Cell Line | Treatment | Expected IC50 (µM) | Interpretation |
|---|---|---|---|
| Wild-Type | This compound | X | Baseline sensitivity to this compound. |
| MAP3K1 KO | This compound | >10X | Significant resistance indicates the effect is MAP3K1-dependent. |
| Wild-Type | SB203580 | Y | Baseline sensitivity to a known p38 inhibitor. |
| MAP3K1 KO | SB203580 | Y | No change expected as the inhibitor acts downstream of MAP3K1. |
Table 2: Western Blot Analysis of Key Pathway Markers
| Cell Line | Treatment (this compound) | Phospho-p38 Levels | Cleaved Caspase-3 Levels | Interpretation |
|---|---|---|---|---|
| Wild-Type | - | Basal | Basal | No pathway activation or apoptosis. |
| Wild-Type | + | Increased | Increased | This compound activates the p38 pathway and induces apoptosis. |
| MAP3K1 KO | - | Basal | Basal | No pathway activation or apoptosis. |
| MAP3K1 KO | + | Basal | Basal | Lack of p38 activation and apoptosis confirms MAP3K1 is required. |
Experimental Protocols
A. Generation of MAP3K1 Knockout Cell Line via CRISPR-Cas9
-
gRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the MAP3K1 gene.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the CRISPR-Cas9 plasmid into the wild-type cell line (e.g., HEK293T, A549) using lipid-based transfection or lentiviral transduction.
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or FACS.
-
Validation of Knockout: Expand clonal populations and screen for MAP3K1 protein loss via Western blot. Confirm gene disruption by Sanger sequencing of the targeted genomic locus.
B. Cell Viability Assay (MTT)
-
Cell Seeding: Seed wild-type and MAP3K1 KO cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and control compounds) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
C. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the indicated times, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Validation Framework
The validation of this compound's hypothesized mechanism of action rests on a clear logical relationship between the experimental steps. The genetic knockout provides the definitive test of the hypothesis generated from initial observations.
References
Comparative Transcriptomic Analysis of Bacteria Treated with the Novel Antibacterial Agent TPU-0037A
Disclaimer: Information regarding the specific compound "TPU-0037A" is not publicly available. This guide has been generated using the well-researched antibacterial agent Triclosan as a representative example to illustrate the principles of comparative transcriptomic analysis in bacteria. Triclosan is known to inhibit fatty acid synthesis in bacteria, providing a clear mechanism for transcriptomic comparison.
This guide provides a comparative overview of the transcriptomic changes in bacteria following treatment with an antibacterial agent, using Triclosan as a model. It is intended for researchers, scientists, and drug development professionals interested in understanding the molecular response of bacteria to antimicrobial compounds.
Comparative Transcriptomic Data
The following table summarizes the differential gene expression in Escherichia coli following treatment with a sub-lethal concentration of Triclosan, as determined by RNA sequencing (RNA-seq). The data compares the triclosan-treated sample to an untreated control.
| Category | Description | Value |
| Total Genes Analyzed | Total number of protein-coding genes in the E. coli genome. | ~ 4,500 |
| Differentially Expressed Genes (DEGs) | Genes with a statistically significant change in expression (p-value < 0.05). | 350 |
| - Upregulated Genes | DEGs with increased expression. | 180 |
| - Downregulated Genes | DEGs with decreased expression. | 170 |
Table 1: Key Upregulated and Downregulated Genes in E. coli after Triclosan Treatment
| Gene | Function | Fold Change | Biological Implication |
| Upregulated | |||
| fabI | Enoyl-acyl carrier protein reductase | +8.5 | Direct target of Triclosan; upregulation is a compensatory response. |
| marA | Multiple antibiotic resistance regulator | +6.2 | Induction of efflux pumps and stress response. |
| soxS | Superoxide response regulator | +5.8 | Response to oxidative stress. |
| acrB | Multidrug efflux pump component | +4.9 | Active removal of the antibacterial agent from the cell. |
| Downregulated | |||
| fadE | Acyl-CoA dehydrogenase | -4.5 | Downregulation of fatty acid degradation pathways. |
| glpD | Aerobic glycerol-3-phosphate dehydrogenase | -4.1 | Shift in central carbon metabolism. |
| nuoA | NADH:ubiquinone oxidoreductase subunit | -3.7 | Decrease in aerobic respiration. |
Experimental Protocols
A detailed methodology for the comparative transcriptomic analysis is provided below.
2.1. Bacterial Culture and Treatment
-
Escherichia coli K-12 is grown in Luria-Bertani (LB) broth at 37°C with shaking to an early-logarithmic phase (OD600 ≈ 0.4).
-
The culture is divided into two groups: a treatment group and a control group.
-
The treatment group is exposed to a sub-lethal concentration of Triclosan (e.g., 0.1 µg/mL). The control group receives a vehicle control (e.g., ethanol).
-
Cultures are incubated for a defined period (e.g., 60 minutes) under the same conditions.
2.2. RNA Extraction and Purification
-
Bacterial cells are harvested by centrifugation at 4°C.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
An on-column DNase digestion step is included to remove any contaminating genomic DNA.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8.0 is recommended.
2.3. Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a rRNA removal kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina).
-
The rRNA-depleted RNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed using a bioanalyzer.
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
2.4. Bioinformatic Analysis
-
The raw sequencing reads are quality-checked using tools like FastQC.
-
Adapter sequences are trimmed, and low-quality reads are removed.
-
The clean reads are mapped to the E. coli reference genome using a short-read aligner like Bowtie2 or BWA.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed using a statistical package like DESeq2 or edgeR to identify genes with significant expression changes between the treated and control samples.
-
Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to understand the biological functions of the differentially expressed genes.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by the antibacterial agent.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Inhibition of bacterial fatty acid synthesis by Triclosan.
Assessing the Synergistic Effect of TPU-0037A with Beta-Lactam Antibiotics: A Review of Available Data
For Immediate Release
Comprehensive analysis of existing research reveals a critical gap in the understanding of the potential synergistic relationship between the antibiotic TPU-0037A and beta-lactam antibiotics. At present, no publicly available scientific literature, including in vitro or in vivo studies, details the combined efficacy of these compounds against bacterial pathogens.
This compound, a congener of lydicamycin, has been identified as an antibiotic with activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. This has positioned it as a compound of interest in the ongoing search for novel antimicrobial agents. However, its potential to act synergistically with established antibiotic classes, such as beta-lactams, remains an unexplored area of research.
An extensive search of scientific databases and publications for data on "this compound beta-lactam synergy," "this compound combination therapy," and related queries did not yield any studies presenting quantitative data, such as Minimum Inhibitory Concentration (MIC) values for combination therapies, Fractional Inhibitory Concentration (FIC) indices, or time-kill assays. Consequently, the core requirements for a comparative guide—namely, data presentation in tables, detailed experimental protocols, and visualization of interaction pathways—cannot be fulfilled at this time.
Current Knowledge of this compound
This compound is known to be a product of Streptomyces platensis and shares structural similarities with lydicamycin. Its standalone antibacterial activity has been documented against certain Gram-positive strains.
The Rationale for Investigating Synergy
The combination of antibiotics is a well-established strategy to combat antimicrobial resistance and enhance therapeutic efficacy. Beta-lactam antibiotics, a cornerstone of antibacterial therapy, are often paired with other agents to broaden their spectrum of activity or overcome resistance mechanisms. Investigating the potential synergy between a novel agent like this compound and beta-lactams is a logical and crucial step in its preclinical development. Such studies would typically involve the following experimental workflow:
Caption: A generalized workflow for assessing antibiotic synergy.
Future Directions
The absence of data on the synergistic potential of this compound with beta-lactam antibiotics highlights a significant opportunity for future research. Key experiments that would need to be conducted include:
-
Checkerboard assays to determine the FIC index for various combinations of this compound and beta-lactams (e.g., methicillin, oxacillin, ceftaroline) against a panel of clinically relevant Gram-positive pathogens.
-
Time-kill curve studies to confirm synergistic interactions and understand the dynamics of bacterial killing over time.
-
Mechanism of action studies to elucidate the biochemical and genetic basis of any observed synergy. This could involve exploring potential interactions with penicillin-binding proteins (PBPs) or other cellular targets.
A hypothetical signaling pathway that could be investigated if synergy were observed might involve this compound weakening the bacterial cell wall, thereby increasing the accessibility and efficacy of beta-lactam antibiotics targeting PBPs.
References
Independent Verification of TPU-0037A's Anti-Biofilm Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the anti-biofilm properties of the antibiotic TPU-0037A. Due to the current lack of publicly available experimental data on the specific anti-biofilm activity of this compound, this document serves as a comparative guide, outlining the necessary experimental protocols and data presentation formats. To facilitate a comprehensive evaluation, this guide compares this compound with established anti-biofilm agents effective against Methicillin-Resistant Staphylococcus aureus (MRSA), a key target for this compound based on its known antibacterial spectrum.
This compound is an antibiotic identified as a congener of lydicamycin.[1] It has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including MRSA.[1] While its minimum inhibitory concentrations (MICs) against planktonic bacteria are documented, its efficacy against bacterial biofilms remains to be elucidated. Biofilm formation is a critical virulence factor for MRSA, contributing to persistent infections and antibiotic resistance. Therefore, the evaluation of this compound's anti-biofilm potential is of significant interest.
Comparative Analysis of Anti-Biofilm Activity
To objectively assess the anti-biofilm properties of this compound, a direct comparison with clinically relevant antibiotics known for their activity against MRSA biofilms is essential. This section presents a template for summarizing quantitative data on biofilm inhibition and eradication.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) Against MRSA
| Compound | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vancomycin | 1-2 | >1024 | >512 |
| Daptomycin | 0.5-1 | 256-1024 | 256-2048 |
| Linezolid | 1-4 | 128-512 | 32-512 |
| Fosfomycin | 0.5-4 | 64-256 | 16-512 |
Note: The data for comparator compounds are derived from various studies and can vary depending on the specific MRSA strain and experimental conditions.
Table 2: Quantitative Assessment of Biofilm Inhibition by this compound and Comparators
| Compound (Concentration) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Reduction in Viable Cells (log10 CFU/mL) |
| This compound (Sub-MIC) | Data Not Available | Data Not Available |
| This compound (MIC) | Data Not Available | Data Not Available |
| This compound (Supra-MIC) | Data Not Available | Data Not Available |
| Vancomycin (MIC) | ~20-30% | ~1-2 |
| Daptomycin (MIC) | ~40-60% | ~2-3 |
| Linezolid (MIC) | ~30-50% | ~1.5-2.5 |
| Fosfomycin (MIC) | ~50-70% | ~2-4 |
Note: The percentage of biofilm reduction and log reduction in viable cells are illustrative and can be influenced by the assay conditions and MRSA strain.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are standard methods for assessing anti-biofilm activity.
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC of this compound and comparator agents against planktonic MRSA should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
2. Biofilm Formation and Quantification (Crystal Violet Assay):
This assay is a widely used method for quantifying biofilm biomass.[2]
-
Bacterial Strain: A well-characterized biofilm-forming strain of MRSA (e.g., ATCC 43300) should be used.
-
Culture Conditions: MRSA is cultured in a suitable medium, such as Tryptic Soy Broth (TSB) supplemented with glucose, to promote biofilm formation.
-
Procedure:
-
An overnight culture of MRSA is diluted and added to the wells of a 96-well microtiter plate.
-
The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, the planktonic bacteria are removed by gentle washing with phosphate-buffered saline (PBS).
-
The remaining adherent biofilms are fixed with methanol.
-
The biofilms are then stained with a 0.1% crystal violet solution.
-
Excess stain is washed off, and the bound dye is solubilized with 33% acetic acid.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.
-
3. Minimum Biofilm Eradication Concentration (MBEC) Assay:
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Procedure:
-
Biofilms are grown in a 96-well plate as described above.
-
After 24 hours, the planktonic cells are removed, and fresh medium containing serial dilutions of this compound or comparator antibiotics is added to the wells.
-
The plate is incubated for another 24 hours.
-
The wells are washed, and the viability of the remaining biofilm cells is assessed using a metabolic assay (e.g., XTT or resazurin) or by colony-forming unit (CFU) counting after sonication and plating.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for assessing the anti-biofilm activity of this compound.
Caption: Key stages of bacterial biofilm formation and potential targets for this compound.
Conclusion
The emergence of antibiotic-resistant bacteria, particularly biofilm-forming strains like MRSA, necessitates the development of novel therapeutic agents. While this compound shows promise as an antibacterial agent against Gram-positive bacteria, its anti-biofilm capabilities require thorough investigation. This guide provides a comprehensive framework for conducting such an evaluation, emphasizing the importance of standardized protocols and direct comparison with existing treatments. The resulting data will be crucial for determining the potential clinical utility of this compound in treating challenging biofilm-associated infections.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of TPU-0037A
For researchers and professionals in the fields of science and drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of TPU-0037A, an antibiotic congener of lydicamycin. Adherence to these procedures is crucial for maintaining laboratory safety and preventing environmental contamination.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, immediately contain the area and follow your institution's established spill cleanup protocols for chemical agents.
II. Quantitative Data Summary
The following table summarizes the key quantitative and qualitative data for this compound, which informs its proper handling and disposal.
| Property | Value | Citation |
| CAS Number | 485815-59-6 | [1][2][3] |
| Molecular Formula | C46H72N4O10 | [1][2] |
| Molecular Weight | 841.1 g/mol | [1][2] |
| Appearance | Colorless film | [1] |
| Purity | >95% by HPLC | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [5] |
| Storage Temperature | -20°C | [2] |
| Biological Activity | Inhibits the growth of Gram-positive bacteria, including MRSA. | [1][2][3][5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound, like other antibiotics used in a laboratory setting, must be managed carefully to prevent the development of antibiotic-resistant microorganisms and to avoid environmental contamination.[6] The recommended disposal method depends on the concentration of the waste.
A. High-Concentration Waste (Stock Solutions and Pure Compound)
High-concentration waste, such as unused or expired stock solutions and the pure solid form of this compound, is considered hazardous chemical waste.[7][8]
-
Segregation: Do not mix high-concentration this compound waste with other types of laboratory waste.[8]
-
Containment: Collect all high-concentration waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the concentration, and the appropriate hazard symbols as required by your institution.
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved hazardous waste management program.[8] This typically involves collection by a licensed chemical waste disposal company.
B. Low-Concentration Waste (e.g., Used Cell Culture Media)
Low-concentration waste, such as media from cell cultures treated with this compound, requires careful consideration. The appropriate disposal method depends on the stability of the antibiotic and institutional policies.
-
Consult Institutional Guidelines: Before proceeding, consult your institution's EHS guidelines for the disposal of antibiotic-containing media.[7]
-
-
If your institution permits autoclaving of antibiotic waste and the antibiotic is known to be heat-labile: Autoclave the waste according to standard procedures to deactivate any biological agents. After autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of the liquid down the drain with copious amounts of water.[8]
-
If the heat stability is unknown or the antibiotic is known to be heat-stable: Treat the waste as chemical waste.[8]
-
-
Chemical Waste Disposal (Recommended for Unknown Stability): Given the lack of specific data on this compound's heat stability, the most prudent approach is to treat all low-concentration waste as hazardous chemical waste.
-
Collect the waste in a clearly labeled, leak-proof container.
-
Arrange for disposal through your institution's hazardous waste management program.[8]
-
C. Contaminated Solid Waste
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as hazardous chemical waste.
-
Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.[8]
IV. Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. For information on experimental use, please refer to the publication by Furumai, T., et al. (2002), which describes the discovery and anti-MRSA activity of this compound.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lancetechltd.com [lancetechltd.com]
- 5. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 6. SIDP - Antibiotic Disposal [sidp.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling TPU-0037A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of TPU-0037A, a potent antibiotic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and conflicting safety information for its structural analog, lydicamycin, a conservative approach is mandated. All personnel must treat this compound as a potentially hazardous substance and adhere strictly to the following protocols to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent powdered compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially weighing, aliquoting, and transfers. A full-face respirator may be required for high-risk procedures or in the event of a significant spill.[1][2][3] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times within the laboratory.[1] A face shield must be worn over safety goggles during powder handling to provide maximum protection against splashes and airborne particles.[2][3] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove must be removed upon leaving the designated work area. Gloves should be changed frequently, at least hourly, or immediately if torn, punctured, or contaminated.[1][4] |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1][4] If a reusable lab coat is used, it must be laundered regularly and is not to be worn outside of the laboratory.[1] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet.[1] Shoe covers may be necessary when working with larger quantities or in the event of a spill.[1] |
Operational Plans: Experimental Protocols
A systematic approach is crucial to minimize the risk of exposure and contamination when handling potent antibacterial agents.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Protocol 1: Weighing and Preparing a Stock Solution
This protocol outlines the steps for safely weighing the powdered this compound and preparing a stock solution. All handling of the solid compound must be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2][5]
Materials:
-
This compound (solid)
-
Analytical balance
-
Weigh boat or container
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., DMSO, ethanol, methanol)[6]
-
Pipettes
-
Vortex mixer
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
In a chemical fume hood, assemble all necessary equipment.
-
-
Weighing:
-
Place a lidded container on the analytical balance and tare it.
-
Carefully add the powdered this compound to the container and securely close the lid.[1]
-
Record the weight.
-
-
Dissolution:
-
Within the chemical fume hood, carefully transfer the weighed powder to the volumetric flask.
-
Add the appropriate solvent to the flask.
-
Gently swirl or vortex the flask until the compound is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment.
-
Dispose of all contaminated disposable items as solid chemical waste.
-
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7][8][9] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Disposal Pathway for this compound Waste
Caption: Disposal Pathway for this compound Waste.
Protocol 2: Waste Disposal
Solid Waste:
-
This includes contaminated gloves, weigh boats, paper towels, and other disposable items.[2]
-
Collect all solid waste in a designated, clearly labeled container for chemical waste.
-
Ensure the container is sealed before removal from the laboratory.
Liquid Waste:
-
This includes stock solutions, unused media containing this compound, and contaminated buffers.[2]
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled container for chemical waste.[10]
-
Do not pour any solutions containing this compound down the drain.[7]
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
-
Use an appropriate decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) department.
Final Disposal:
-
All waste containers must be collected and disposed of by a licensed hazardous waste management company in accordance with all local, regional, and national regulations.[11]
Disclaimer: This guide is based on general best practices for handling potent powdered antibacterial compounds. Always consult and adhere to your institution's specific safety protocols and guidelines. In the absence of a manufacturer-provided Safety Data Sheet (SDS), treat the compound with the highest level of precaution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. toku-e.com [toku-e.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. brinemining.ntua.gr [brinemining.ntua.gr]
- 9. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
